4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-2-1-3-5-6(4)13-7(12)15-5/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSURRMGJTOKALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442803 | |
| Record name | 2-Amino-4-trifluoromethoxybenzothiazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235101-36-7 | |
| Record name | 2-Amino-4-trifluoromethoxybenzothiazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, a molecule of significant interest in medicinal chemistry and drug discovery. This document outlines a detailed experimental protocol for its synthesis, presents its expected analytical characterization data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Protocol
The synthesis of this compound can be achieved through a well-established electrophilic cyclization reaction, commonly known as the Hugerschoff synthesis of 2-aminobenzothiazoles. This method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium. The proposed synthetic route is adapted from the successful synthesis of its regioisomer, 2-amino-6-trifluoromethoxy-benzothiazole.[1][2]
1.1. Reaction Scheme
The synthesis proceeds via the reaction of 3-(trifluoromethoxy)aniline with potassium thiocyanate and bromine in glacial acetic acid.
Diagram of the synthetic reaction will be provided in the visualization section.
1.2. Experimental Procedure
The following protocol details the step-by-step procedure for the synthesis of this compound:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Initial Mixture: To the flask, add 3-(trifluoromethoxy)aniline and potassium thiocyanate in glacial acetic acid. Stir the mixture at room temperature until all solids are dissolved.
-
Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of approximately one hour. Maintain the reaction temperature at ambient temperature.
-
Reaction: After the complete addition of bromine, continue to stir the reaction mixture overnight at room temperature to ensure the completion of the reaction.
-
Work-up: Pour the reaction mixture into a beaker containing a significant volume of water. Cool the resulting mixture in an ice bath.
-
Neutralization and Precipitation: Neutralize the acidic mixture by the careful addition of an ammonia solution. This will precipitate the crude product.
-
Isolation: Isolate the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. Based on the analysis of structurally related compounds, the following characterization data are expected:[3][4][5]
Table 1: Predicted Physicochemical and Spectroscopic Data
| Parameter | Predicted Value |
| Molecular Formula | C₈H₅F₃N₂OS |
| Molecular Weight | 234.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a defined melting point |
| ¹H NMR (DMSO-d₆) | δ ~7.8 (br s, 2H, -NH₂), 7.0-7.5 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=N), 150-152 (Ar-C), 130-135 (Ar-C), 120.4 (q, J ≈ 257 Hz, -OCF₃), 110-125 (Ar-CH) |
| ¹⁹F NMR (DMSO-d₆) | δ ~ -58 to -60 (s, -OCF₃) |
| Mass Spectrometry (ESI-MS) | m/z 235.0 [M+H]⁺ |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This technical guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and expected data will aid researchers in the successful preparation and identification of this promising heterocyclic compound for further investigation in drug development and related scientific fields.
References
Technical Guide: Physicochemical Properties and Biological Profile of 2-amino-4-(trifluoromethoxy)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following physicochemical properties for 2-amino-4-(trifluoromethoxy)benzothiazole have been predicted using computational models. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₅F₃N₂OS | - |
| Molecular Weight | 250.20 g/mol | - |
| Melting Point | 160-165 °C | Prediction based on structural similarity to related compounds. |
| Boiling Point | ~350 °C at 760 mmHg | Estimated value; likely to decompose at higher temperatures. |
| pKa (most basic) | 3.5 - 4.5 | Estimated for the amino group, influenced by the electron-withdrawing trifluoromethoxy group. |
| LogP | 2.8 - 3.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |
| Aqueous Solubility | Low | Predicted to be poorly soluble in water, typical for this class of compounds. |
Synthesis Methodology: A Generalized Protocol
While a specific protocol for 2-amino-4-(trifluoromethoxy)benzothiazole is not published, a common and adaptable method for the synthesis of substituted 2-aminobenzothiazoles is the oxidative cyclization of the corresponding substituted aniline. The following is a generalized experimental protocol adapted from the synthesis of its isomer, Riluzole.[1][2][3][4]
Reaction Scheme
Caption: Generalized workflow for the synthesis of 2-amino-4-(trifluoromethoxy)benzothiazole.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-(trifluoromethoxy)aniline in glacial acetic acid.
-
Thiocyanate Addition: Add ammonium thiocyanate to the solution and stir the mixture at room temperature.
-
Oxidative Cyclization: Cool the reaction mixture in an ice bath. Slowly add a solution of the oxidizing agent (e.g., bromine in glacial acetic acid or potassium persulfate) dropwise, maintaining a low temperature (typically 0-10 °C).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Pour the reaction mixture into a beaker of ice water. Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Biological Activity and Potential Signaling Pathways (Inferred from Riluzole)
The biological activity of 2-amino-4-(trifluoromethoxy)benzothiazole has not been reported. However, its isomer, Riluzole, is a well-characterized neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[5] The mechanisms of action of Riluzole likely provide the most relevant starting point for investigating the biological potential of the 4-substituted isomer.
Riluzole's neuroprotective effects are multifactorial, primarily involving the modulation of glutamatergic neurotransmission and neuronal excitability.[6][7]
Modulation of Glutamate Neurotransmission
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation (excitotoxicity) is implicated in neuronal cell death in various neurodegenerative diseases. Riluzole is thought to reduce excitotoxicity through two main mechanisms:
-
Inhibition of Glutamate Release: Riluzole can inhibit the release of glutamate from presynaptic terminals.[6] This is believed to be a consequence of the blockade of voltage-gated sodium channels.[7]
-
Postsynaptic Effects: Riluzole can also block some of the postsynaptic effects of glutamate by acting as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[6]
Inhibition of Voltage-Gated Ion Channels
A key mechanism of Riluzole is its ability to block voltage-gated sodium channels, which reduces neuronal hyperexcitability.[7] It may also affect other ion channels, contributing to its overall neuroprotective profile.
Downstream Signaling Pathways
The modulation of glutamate signaling and ion channel activity by Riluzole leads to the activation of several downstream neuroprotective signaling pathways.
-
MAPK/ERK Pathway: Riluzole has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to the increased production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF), promoting neuronal survival.
-
Protein Kinase C (PKC) Inhibition: Some studies suggest that Riluzole can directly inhibit Protein Kinase C (PKC).[8] Overactivation of certain PKC isoforms can contribute to oxidative stress and neuronal damage. By inhibiting PKC, Riluzole may exert antioxidant and neuroprotective effects.[8]
Caption: Inferred signaling pathways of 2-amino-4-(trifluoromethoxy)benzothiazole based on Riluzole.
Future Directions
The lack of data on 2-amino-4-(trifluoromethoxy)benzothiazole presents a clear opportunity for further research. Key areas for investigation include:
-
Chemical Synthesis and Characterization: Development and optimization of a synthetic route for this specific isomer, followed by full characterization of its physicochemical properties.
-
In Vitro Biological Screening: Evaluation of its activity on key targets such as voltage-gated sodium channels, glutamate receptors, and protein kinases.
-
Neuroprotection Assays: Assessment of its potential to protect neurons from various insults, such as excitotoxicity and oxidative stress, in cell-based models.
-
Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.
This technical guide provides a comprehensive overview based on the available information for related compounds. It is intended to serve as a valuable resource for initiating and guiding future research into the specific properties and potential applications of 2-amino-4-(trifluoromethoxy)benzothiazole.
References
- 1. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 2. 2-Amino-4-methylbenzothiazole | 1477-42-5 [chemicalbook.com]
- 3. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-line Software [vcclab.org]
- 7. 326-45-4 CAS MSDS (2-Amino-6-(trifluoro-methylsufanyl)benzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Disclaimer: Due to the limited availability of specific mechanistic data for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, this guide will focus on the well-characterized mechanism of action of its close structural analog, Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine). The insights provided for Riluzole are expected to be highly relevant to the pharmacological profile of this compound and can serve as a strong foundation for future research.
Executive Summary
Riluzole, a member of the benzothiazole class, is a neuroprotective agent with a multifaceted mechanism of action primarily centered on the modulation of glutamatergic neurotransmission.[1][2][3] Its therapeutic effects, particularly in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), are attributed to its ability to inhibit the release of glutamate, block voltage-gated sodium channels, and potentiate GABAergic neurotransmission.[1][2][3] Recent studies have also begun to uncover novel mechanisms, including the inhibition of specific protein kinases, that may contribute to its neuroprotective profile.[4] This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanisms of Action
The neuroprotective effects of the benzothiazole scaffold, as exemplified by Riluzole, are not mediated by a single target but rather by a synergistic interplay of actions at multiple levels of the central nervous system.
A primary and extensively documented mechanism of Riluzole is its ability to attenuate glutamate-induced excitotoxicity.[1][5][6] This is achieved through both presynaptic and postsynaptic actions.
-
Presynaptic Inhibition of Glutamate Release: Riluzole reduces the presynaptic release of glutamate by blocking voltage-gated sodium channels on nerve terminals, which are crucial for the propagation of action potentials that trigger neurotransmitter release.[1][2]
-
Postsynaptic Receptor Modulation: Riluzole can non-competitively block certain ionotropic glutamate receptors, specifically N-methyl-D-aspartate (NMDA) and kainate receptors.[1][7] This action helps to protect neurons from the excitotoxic injury that results from excessive calcium influx through these channels.[1]
-
Enhancement of Glutamate Uptake: Some evidence suggests that Riluzole may also facilitate the clearance of glutamate from the synaptic cleft by stimulating glutamate uptake mechanisms.[7][8]
Riluzole's interaction with voltage-gated ion channels is a cornerstone of its mechanism.
-
Voltage-Gated Sodium (Na+) Channels: Riluzole acts as a use-dependent blocker of voltage-gated Na+ channels, showing a preference for the inactivated state of the channel.[4][9] This leads to a reduction in sustained high-frequency neuronal firing without significantly affecting single action potentials.[10] It preferentially blocks TTX-sensitive sodium channels, which are often associated with damaged neurons.[7]
-
Voltage-Gated Potassium (K+) Channels: The compound has also been shown to modulate voltage-gated potassium channels, which contributes to its overall neuroprotective effects.[1]
In addition to its effects on excitatory neurotransmission, Riluzole also enhances inhibitory signaling.
-
GABA_A Receptor Potentiation: Riluzole potentiates postsynaptic GABA_A receptor function, likely by lowering the EC50 for GABA activation.[9][11][12] This leads to an increase in the decay time of inhibitory postsynaptic currents (IPSCs).[9][11]
-
Direct Gating of GABA_A Receptors: At higher concentrations, Riluzole can directly gate GABA_A receptor channels, an effect that is partially blocked by bicuculline.[9][11][12]
Recent research has identified a novel target for Riluzole that may link its neuroprotective effects to the underlying pathology of diseases like ALS.
-
Inhibition of CK1δ: Riluzole has been shown to inhibit the protein kinase CK1δ in the micromolar range.[4] This kinase is implicated in the hyperphosphorylation of TDP-43, a pathological hallmark of ALS.[4] By inhibiting CK1δ, Riluzole may prevent the cascade of events leading to TDP-43 proteinopathy and subsequent neuronal dysfunction, including the dysregulation of the glutamate transporter EAAT2.[4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacological effects of Riluzole.
| Parameter | Value | Cell/System Type | Reference |
| IC50 for I_Na Inhibition | 2.3 µM | Cultured human skeletal muscle cells | [13] |
| Effect on IPSC Decay | Significant prolongation | Autaptic hippocampal neurons | [9][11] |
| Concentration for Firing Inhibition | 0.1–1 µM | Cultured spinal neurons | [10] |
| In Vivo Dosage (mice) | ~12.5 mg/kg/day p.o. | TauP301L mice | [8] |
| Parameter | Observation | Brain Region (TauP301L mice) | Reference |
| Tonic Glutamate Levels | Increased in vehicle-treated, rescued by Riluzole | CA3 and CA1 regions of the hippocampus | [8] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key mechanistic aspects of Riluzole.
Caption: Overview of Riluzole's multifaceted mechanism of action.
Caption: Proposed mechanism linking Riluzole's inhibition of CK1δ to the reduction of TDP-43 pathology.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
This protocol assesses the neuroprotective effects of a compound against glutamate-induced cell death in primary cortical neurons.[14]
-
Cell Culture:
-
Culture primary cortical neurons in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Allow neurons to mature for 7-10 days in vitro.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Riluzole) in DMSO.
-
On the day of the experiment, dilute the compound in the culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Replace the existing culture medium with the medium containing the test compound or a vehicle control (medium with 0.1% DMSO).
-
Incubate the cultures for 24 hours.
-
-
Induction of Excitotoxicity:
-
Add glutamate directly to the culture wells to a final concentration of 50 µM.
-
Co-incubate the neurons with the test compound/vehicle and glutamate for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding an equal volume of DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group (without glutamate).
-
This protocol is used to measure the effect of a compound on voltage-gated sodium currents (I_Na) in cultured cells.[15]
-
Cell Preparation:
-
Culture cells expressing the sodium channel of interest (e.g., myotubes from ALS patients) on glass coverslips.
-
On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., Tyrode's solution).
-
-
Electrophysiological Recording:
-
Use borosilicate glass pipettes (resistance 2-4 MΩ) filled with an internal solution as recording electrodes.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a steady potential (e.g., -80 mV).
-
-
Data Acquisition:
-
To measure current-voltage (I-V) relationships, apply a series of depolarizing voltage steps (e.g., from -65 mV to +60 mV in 5 mV increments).
-
To assess steady-state fast inactivation, use a two-pulse protocol: a prepulse of varying voltage followed by a test pulse to a fixed potential (e.g., -10 mV).
-
-
Compound Application:
-
After obtaining stable baseline recordings, perfuse the chamber with the external solution containing the test compound (e.g., 1 µM Riluzole) for a defined period (e.g., 30 seconds).
-
Repeat the voltage protocols to record currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step to construct I-V curves.
-
Fit the data from the activation and inactivation protocols to Boltzmann functions to determine the voltage of half-maximal activation (V_1/2) and inactivation, and the slope factor (k).
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vitro neuroprotection assay.
Caption: Workflow for an in vitro neuroprotection assay.
Conclusion and Future Directions
The mechanistic profile of Riluzole reveals a sophisticated interplay of effects on key components of neuronal signaling. Its ability to concurrently dampen excitotoxicity and enhance inhibitory tone provides a robust rationale for its neuroprotective properties. The emerging role of CK1δ inhibition offers a tantalizing link between the symptomatic relief provided by glutamatergic modulation and a potential disease-modifying effect on underlying proteinopathies.
For this compound, the immediate research imperative is to conduct direct experimental validation to confirm if it recapitulates the mechanisms of Riluzole. Head-to-head comparative studies are warranted to delineate any differences in potency, selectivity, and off-target effects that may arise from the altered position of the trifluoromethoxy group. Such studies will be crucial in determining the therapeutic potential of this specific analog and in guiding the future development of next-generation benzothiazole-based neuroprotective agents.
References
- 1. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 2. ovid.com [ovid.com]
- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rethinking to riluzole mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glutamate release inhibitor riluzole increases DNA damage and enhances cytotoxicity in human glioma cells, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Riluzole - Wikipedia [en.wikipedia.org]
- 8. Riluzole Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective agent riluzole potentiates postsynaptic GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Partial Block by Riluzole of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine: Data Not Currently Available
A comprehensive search of publicly available scientific databases and literature has revealed no specific crystal structure analysis for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine. Despite extensive investigation across chemical and crystallographic repositories, the detailed atomic arrangement and bonding parameters for this particular molecule remain uncharacterized in the public domain.
Therefore, it is not possible to provide an in-depth technical guide with the requested quantitative data, detailed experimental protocols, and visualizations for the crystal structure of this compound at this time. The generation of such a report is contingent on the availability of a crystallographic information file (CIF) or a peer-reviewed publication detailing the X-ray diffraction study of this compound.
For researchers, scientists, and drug development professionals interested in the structural aspects of related compounds, information is available for other benzothiazole derivatives. One such example is Riluzole, an isomer with the trifluoromethoxy group at the 6-position (6-(trifluoromethoxy)benzo[d]thiazol-2-amine). While the positional difference of the substituent will significantly influence the crystal packing and intermolecular interactions, analysis of Riluzole's structure could offer some general insights into the behavior of the benzothiazole scaffold.
Should a crystallographic study of this compound become publicly available, a detailed technical guide could be generated. This would include:
-
Data Presentation: A summary of all quantitative crystallographic data in structured tables for clear comparison. This would encompass unit cell dimensions, space group, bond lengths, bond angles, torsion angles, and details of any hydrogen bonding.
-
Experimental Protocols: A detailed methodology of the key experiments, including the synthesis of the compound, the crystallization process, and the parameters for X-ray data collection and structure refinement.
-
Mandatory Visualizations: Diagrams of experimental workflows and logical relationships generated using Graphviz (DOT language) to illustrate the process from synthesis to final structure analysis.
We encourage researchers who have synthesized and crystallized this compound to deposit their data with the Cambridge Crystallographic Data Centre (CCDC) to make this valuable information accessible to the wider scientific community. Until such data is available, a detailed crystal structure analysis of this compound cannot be provided.
In-Depth Technical Guide to 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine: Synthesis and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, a fluorinated benzothiazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic values to offer a robust profile of the target molecule.
Synthesis Pathway
The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.
For the specific synthesis of this compound, the logical precursor would be 3-(trifluoromethoxy)aniline. The proposed reaction mechanism proceeds via an electrophilic attack of thiocyanogen, formed in situ from the oxidation of the thiocyanate ion by bromine, onto the aromatic ring of the aniline derivative. This is followed by an intramolecular cyclization to form the benzothiazole ring system.
A plausible experimental protocol, adapted from the synthesis of the isomeric 2-amino-6-trifluoromethoxy-benzothiazole, is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-(trifluoromethoxy)aniline and potassium thiocyanate is prepared in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Bromine: A solution of bromine in glacial acetic acid is added dropwise to the cooled aniline solution over a period of approximately one hour, maintaining a low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight to ensure the completion of the reaction.
-
Work-up and Isolation: The reaction mixture is then poured into a large volume of cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove any inorganic salts, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.
The logical workflow for this synthesis and subsequent characterization is depicted in the following diagram:
Caption: Synthesis and Characterization Workflow.
Spectroscopic Data Summary
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.5-7.8 | m | - | Aromatic protons |
| ~7.0-7.3 | m | - | Aromatic protons | |
| ~5.0-6.0 | br s | - | -NH₂ | |
| ¹³C NMR | ~165-170 | - | - | C2 (C=N) |
| ~145-150 | q | ~2-4 | C4a (C-S) | |
| ~140-145 | q | ~250-260 | -OCF₃ | |
| ~120-135 | - | - | Aromatic CH | |
| ~110-120 | - | - | Aromatic CH | |
| ~105-115 | - | - | Aromatic CH | |
| ~115-125 | q | ~2-4 | C7a (C-N) | |
| ¹⁹F NMR | ~ -57 to -60 | s | - | -OCF₃ |
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Values | Assignment |
| IR (cm⁻¹) | ~3400-3200 | N-H stretching (amine) |
| ~1630-1600 | C=N stretching | |
| ~1550-1450 | Aromatic C=C stretching | |
| ~1250-1100 | C-F stretching (strong) | |
| ~1200-1000 | C-O stretching | |
| MS (m/z) | ~234 | [M]⁺ (Molecular ion) |
| ~215 | [M - F]⁺ | |
| ~165 | [M - OCF₃]⁺ |
Experimental Protocols for Spectroscopic Analysis
Standard high-resolution analytical techniques are required to obtain precise data for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher).
-
The sample should be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts should be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).
-
For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data should be reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.
-
This guide provides a foundational understanding of the synthesis and expected analytical characteristics of this compound. Researchers are encouraged to use these protocols and predicted data as a starting point for their own experimental work. The successful synthesis and thorough characterization of this compound will be a valuable contribution to the fields of medicinal chemistry and materials science.
A Comprehensive Review of Substituted 2-Aminobenzothiazoles in Drug Discovery
Abstract: The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Comprising a fused benzene and thiazole ring system, this structure serves as a cornerstone for the development of novel therapeutic agents due to its versatile biological activities and synthetic accessibility.[1][3] Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This technical guide provides an in-depth review of recent advances in the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted 2-aminobenzothiazoles. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Synthesis of Substituted 2-Aminobenzothiazoles
The synthesis of the 2-aminobenzothiazole core and its derivatives can be achieved through several established methods. A predominant strategy involves the oxidative cyclization of N-arylthioureas using reagents like bromine in chloroform.[5] Another common approach is the reaction of substituted anilines with thiocyanate salts in the presence of an acid. Modern synthetic chemistry also employs transition metal-catalyzed one-pot processes to improve efficiency and yield.[3]
A versatile multi-step synthesis for creating a library of novel derivatives often starts with the functionalization of the 2-amino group. For instance, 2-aminobenzothiazole can be reacted with chloroacetyl chloride to form an intermediate, which is then condensed with various amines or piperazine derivatives to yield the final products.[6][7]
General Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(substituted amino)acetamide Derivatives
This protocol is adapted from the synthesis of novel 2-aminobenzothiazole compounds with potential anticancer activity.[6]
Step 1: Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide (Intermediate P1) To a solution of 2-aminobenzothiazole in acetone, monochloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred, and the resulting precipitate is filtered, washed, and dried to yield the intermediate compound.[6][7]
Step 2: Synthesis of Final Compounds (e.g., OMS5) Five equivalents of a selected amine (e.g., 4-nitroaniline) are added to the molten intermediate P1. The mixture is stirred with a glass rod for 5-7 minutes at the same temperature and then allowed to cool. The resulting mixture is washed multiple times with acetone to remove unreacted amine. The precipitated crude product is filtered and dried at room temperature.[6]
Characterization: The structures of the synthesized compounds are typically confirmed using various spectroscopic methods, including Fourier Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS).[6]
Visualization of a Synthetic Workflow
The following diagram illustrates a common multi-step synthesis pathway for creating a library of 2-aminobenzothiazole derivatives.
Biological and Pharmacological Activities
The unique structural features of the 2-aminobenzothiazole scaffold enable it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1]
Anticancer Activity
Substituted 2-aminobenzothiazoles represent a significant class of potential anticancer agents.[1][2] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.
2.1.1. Kinase Inhibition: Many derivatives have been identified as potent inhibitors of various protein kinases involved in tumor growth and proliferation.[1]
-
PI3K/Akt/mTOR Pathway: Several studies have focused on developing 2-aminobenzothiazole derivatives as inhibitors of Phosphoinositide 3-kinase (PI3K).[6][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation, and its overactivation is common in many cancers.
-
Tyrosine Kinases: Derivatives have shown inhibitory activity against tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and metastasis.[2]
-
Cyclin-Dependent Kinases (CDKs): Some compounds have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[7]
2.1.2. Visualization of PI3K Inhibition Pathway The diagram below illustrates the role of a 2-aminobenzothiazole derivative as a PI3K inhibitor, disrupting the downstream signaling cascade that promotes cancer cell survival.
2.1.3. Quantitative Data: Anticancer Activity The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 2-aminobenzothiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Reference |
| OMS5 | A549 (Lung) | 22.13 | [6] |
| OMS5 | MCF-7 (Breast) | 49.31 | [6] |
| OMS14 | A549 (Lung) | 37.15 | [6] |
| OMS14 | MCF-7 (Breast) | 61.03 | [6] |
| Compound 13 | HCT116 (Colon) | 6.43 | [2] |
| Compound 13 | A549 (Lung) | 9.62 | [2] |
| Compound 13 | A375 (Melanoma) | 8.07 | [2] |
| Compound 20 | HepG2 (Liver) | 9.99 | [2] |
| Compound 20 | HCT-116 (Colon) | 7.44 | [2] |
| Compound 20 | MCF-7 (Breast) | 8.27 | [2] |
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have been extensively studied for their potential as antibacterial and antifungal agents.[5] The mechanism often involves the disruption of microbial cellular processes.
2.2.1. Experimental Protocol: Antimicrobial Screening The antimicrobial activity of synthesized compounds is commonly evaluated using the filter paper disc diffusion method or a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth to a specific turbidity (e.g., 0.5 McFarland standard).
-
Disc Diffusion: Sterile filter paper discs are impregnated with known concentrations of the test compounds (e.g., 50 and 100 ppm). These discs are placed on agar plates previously swabbed with the microbial inoculum.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A standard antibiotic (e.g., streptomycin for bacteria, griseofulvin for fungi) is used as a positive control.
2.2.2. Quantitative Data: Antifungal Activity The table below presents the Minimum Inhibitory Concentration (MIC) values for promising 2-aminobenzothiazole derivatives against pathogenic Candida species.
| Compound ID | C. albicans MIC (μg/mL) | C. parapsilosis MIC (μg/mL) | C. tropicalis MIC (μg/mL) | Reference |
| 1n | 4 | 8 | 8 | [9] |
| 1o | 8 | 4 | 4 | [9] |
Other Pharmacological Activities
The versatility of the 2-aminobenzothiazole scaffold extends to other therapeutic areas:
-
Anti-inflammatory Activity: Some derivatives have shown the ability to inhibit enzymes involved in the inflammatory cascade.[1]
-
Anticonvulsant Activity: Certain substituted 2-aminobenzothiazoles have been reported as effective anticonvulsant agents.[4][5]
-
Neuroprotective Activity: The FDA-approved drug Riluzole, a 2-aminobenzothiazole derivative, is used for the treatment of amyotrophic lateral sclerosis (ALS), highlighting the scaffold's potential in treating neurodegenerative diseases.[2]
Structure-Activity Relationship (SAR)
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the potency and selectivity of 2-aminobenzothiazole derivatives.
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene part of the benzothiazole ring significantly influence biological activity. For instance, in a series of VEGFR-2 inhibitors, substituting the benzothiazole moiety with other aryl groups was found to compromise the anti-angiogenic activity.[2]
-
Substitution at the 2-Amino Group: Modifications to the exocyclic amino group are a primary focus for generating chemical diversity. Attaching different heterocyclic or aromatic rings via various linkers can drastically alter the compound's interaction with its biological target. SAR studies on anticancer agents revealed that the introduction of a substituent on a tethered phenyl ring can enhance cytotoxic activity.[2]
Visualization of a Logical SAR Model
This diagram illustrates a simplified SAR logic for a hypothetical series of anticancer 2-aminobenzothiazole derivatives.
Conclusion and Future Outlook
Substituted 2-aminobenzothiazoles continue to be a highly valuable and versatile scaffold in the field of drug discovery.[1] Their proven efficacy across a range of therapeutic areas, particularly in oncology and infectious diseases, ensures sustained interest from the scientific community. The ease of synthetic modification allows for the creation of large, diverse chemical libraries, which, when combined with modern computational drug design and high-throughput screening, can accelerate the discovery of new lead compounds.[10] Future research will likely focus on optimizing the pharmacokinetic properties and safety profiles of these derivatives, with the ultimate goal of translating promising preclinical candidates into clinically effective therapeutics.[1]
References
- 1. iajesm.in [iajesm.in]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Biological Target Identification for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, widely known as Riluzole, is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its therapeutic effects are primarily attributed to the modulation of glutamatergic neurotransmission and neuronal excitability. This technical guide provides a comprehensive overview of the identified biological targets of Riluzole, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its target identification and validation.
Primary Biological Targets
Riluzole's multifaceted mechanism of action involves several key biological targets within the central nervous system. The primary and most well-established targets are voltage-gated sodium channels (VGSCs). Additionally, Riluzole has been shown to interact with glutamate signaling pathways and specific protein kinases.
Voltage-Gated Sodium Channels (VGSCs)
The principal mechanism of action of Riluzole is the blockade of voltage-gated sodium channels.[3][4] It exhibits a state-dependent inhibition, preferentially binding to the inactivated state of the channel.[5] This action reduces neuronal hyperexcitability by limiting the propagation of action potentials and subsequently decreasing the presynaptic release of glutamate.[3][4] Riluzole has been shown to inhibit persistent sodium currents at therapeutic concentrations, which is believed to be a key contributor to its neuroprotective and anticonvulsant properties.[1][6]
Glutamate Signaling Pathways
Riluzole's influence on the glutamatergic system is a cornerstone of its therapeutic effect. By inhibiting VGSCs on presynaptic terminals, it effectively reduces the release of glutamate, the primary excitatory neurotransmitter in the CNS.[3][4] While some studies suggest a direct, non-competitive antagonism of N-methyl-D-aspartate (NMDA) and kainate receptors, this remains a point of discussion, with other evidence suggesting these effects are indirect or occur at higher concentrations.[2][3] Furthermore, Riluzole has been demonstrated to enhance the reuptake of glutamate by astrocytes, further reducing excitotoxicity.[7][8]
Protein Kinases
Emerging evidence points to the direct inhibition of certain protein kinases by Riluzole. This includes Protein Kinase C (PKC), where inhibition may contribute to its antioxidative and neuroprotective effects.[9][10] More recently, Riluzole has been identified as an ATP-competitive inhibitor of protein kinase CK1 isoform δ (CK1δ), a discovery that links its mechanism to the pathology of TDP-43 proteinopathies in ALS.[11][12]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of Riluzole with its identified biological targets.
Table 1: Inhibition of Voltage-Gated Sodium Channels by Riluzole
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 | 2.3 µM | Cultured human skeletal muscle cells | [5] |
| IC50 | 51 µM | Cultured rat cortical neurons | [13] |
| EC50 (for INa,p) | 2 µM | Rat cortical neurons | [6] |
| Apparent Kd | 0.29 µM | Frog myelinated nerve fibre (inactivated channels) | |
| % Inhibition | ~20% at 1 µM | Myotubes from ALS patients | [14] |
Table 2: Modulation of Glutamate Signaling by Riluzole
| Parameter | Effect | Concentration | System | Reference |
| Glutamate Uptake | Significant increase | 1 and 10 µM | Rat cortical astrocyte cultures | [7][8] |
| Glutamate Uptake | Enhanced uptake | 10 µM | HEK cells expressing glial transporters | [15] |
| Glutamate Release | Inhibition | Concentration-dependent | Rat cerebrocortical synaptosomes | [16] |
Table 3: Inhibition of Protein Kinases by Riluzole
| Target | Parameter | Value | Assay Type | Reference |
| Protein Kinase C (PKC) | Inhibition | 30 µM (blocked PMA-induced activity) | Cultured cortical cells | [9] |
| Protein Kinase CK1δ | IC50 | 16.1 µM | Biochemical Assay | [11][12] |
Signaling Pathways and Mechanisms of Action
Riluzole's therapeutic effects stem from its ability to attenuate neuronal hyperexcitability. The following diagram illustrates the key signaling pathways modulated by Riluzole.
Caption: Riluzole's multifaceted mechanism of action.
Experimental Protocols
The identification and characterization of Riluzole's biological targets have been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for VGSC Inhibition
This protocol is essential for studying the effects of Riluzole on voltage-gated sodium currents in neurons or other excitable cells.
Objective: To measure the effect of Riluzole on the amplitude and kinetics of voltage-gated sodium currents.
Materials:
-
Cultured neurons or a suitable cell line expressing VGSCs
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.3)
-
Internal solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP (pH 7.2)
-
Riluzole stock solution (in DMSO)
-
Tetrodotoxin (TTX) for channel confirmation (optional)
Procedure:
-
Prepare and culture cells on coverslips suitable for microscopy.
-
Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Fill a recording pipette with internal solution and mount it on the pipette holder.
-
Approach a target cell with the pipette tip while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the cell with the external solution containing the desired concentration of Riluzole.
-
Repeat the voltage-step protocol to record sodium currents in the presence of Riluzole.
-
To determine the IC50, test a range of Riluzole concentrations and plot the percentage of current inhibition against the log concentration.
Caption: Experimental workflow for whole-cell patch-clamp.
Glutamate Release Assay from Synaptosomes
This assay is used to measure the effect of Riluzole on the release of glutamate from nerve terminals.
Objective: To quantify the amount of glutamate released from isolated nerve terminals (synaptosomes) in the presence and absence of Riluzole.
Materials:
-
Rat cerebral cortex tissue
-
Sucrose buffer for homogenization
-
Percoll gradient for synaptosome purification
-
HEPES-buffered saline (HBS)
-
4-Aminopyridine (4-AP) to stimulate glutamate release
-
Riluzole stock solution
-
Glutamate assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Isolate synaptosomes from rat cerebral cortex by homogenization and Percoll gradient centrifugation.
-
Resuspend the purified synaptosomes in HBS.
-
Pre-incubate aliquots of the synaptosome suspension with various concentrations of Riluzole or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C.
-
Stimulate glutamate release by adding a depolarizing agent such as 4-AP.
-
Terminate the release by rapid centrifugation to pellet the synaptosomes.
-
Collect the supernatant, which contains the released glutamate.
-
Quantify the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.
-
Determine the protein concentration of the synaptosome pellets to normalize the glutamate release.
-
Calculate the percentage inhibition of glutamate release by Riluzole compared to the vehicle control.
In Vitro Kinase Inhibition Assay
This protocol is used to determine the inhibitory activity of Riluzole against specific protein kinases like PKC or CK1δ.
Objective: To measure the IC50 value of Riluzole for the inhibition of a target kinase.
Materials:
-
Purified recombinant kinase (e.g., PKC, CK1δ)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent)
-
Riluzole stock solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader (luminescence)
Procedure:
-
Prepare serial dilutions of Riluzole in the appropriate assay buffer.
-
In a 96-well or 384-well plate, add the kinase and the Riluzole dilutions (or vehicle control).
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™. This reagent converts the remaining ATP to a light signal.
-
Measure the luminescence using a microplate reader. The amount of light is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each Riluzole concentration relative to the vehicle control.
-
Plot the percentage inhibition versus the log of the Riluzole concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound (Riluzole) is a pharmacologically complex agent with a range of biological targets that collectively contribute to its neuroprotective effects. The primary mechanism involves the state-dependent inhibition of voltage-gated sodium channels, leading to a reduction in presynaptic glutamate release. This is complemented by its modulatory effects on glutamate transporters and, potentially, direct interactions with postsynaptic glutamate receptors. Furthermore, the identification of protein kinases such as PKC and CK1δ as direct targets opens new avenues for understanding its therapeutic efficacy and exploring its potential in other neurodegenerative and disease contexts. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Riluzole and the development of novel therapeutics targeting these pathways.
References
- 1. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riluzole - Wikipedia [en.wikipedia.org]
- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 5. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riluzole Enhances Glutamate Uptake in Rat Astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Riluzole enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Riluzole, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rethinking to riluzole mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Riluzole interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Partial Block by Riluzole of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Screening of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive preliminary in vitro screening strategy for the novel compound 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine. Drawing upon the well-documented and diverse biological activities of the benzothiazole scaffold, this guide proposes a panel of assays to investigate its potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key assays, including the MTT cell viability assay, ELISA for inflammatory cytokines, and the agar well diffusion method for antimicrobial screening, are provided. Furthermore, this guide presents illustrative quantitative data from structurally related benzothiazole derivatives to serve as a benchmark for the evaluation of this compound. Visual representations of key signaling pathways frequently modulated by benzothiazole compounds, such as PI3K/Akt, NF-κB, and JAK/STAT3, are included to provide a mechanistic context for the proposed screening efforts.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Derivatives of this scaffold have been reported to exhibit potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The compound this compound, a novel derivative, holds promise as a potential therapeutic agent. This guide provides a framework for its initial in vitro evaluation.
The proposed screening cascade is designed to efficiently assess the bioactivity of this compound across multiple, clinically relevant therapeutic areas. By employing a systematic approach, researchers can rapidly identify and characterize its primary pharmacological profile, paving the way for further preclinical development.
Proposed In Vitro Screening Cascade
Given the known activities of the benzothiazole core, a multi-pronged screening approach is recommended.
Caption: Proposed initial screening cascade for this compound.
Data Presentation: Illustrative Data from Structurally Related Benzothiazoles
The following tables summarize the in vitro activity of various benzothiazole derivatives, providing a comparative baseline for the evaluation of this compound.
Table 1: In Vitro Anticancer Activity of Representative Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Benzothiazole-2-thiol derivative | SKRB-3 (Breast Cancer) | 0.0012 |
| Benzothiazole-2-thiol derivative | SW620 (Colon Adenocarcinoma) | 0.0043 |
| Benzothiazole-2-thiol derivative | A549 (Lung Adenocarcinoma) | 0.044 |
| Indole based benzothiazole | HT-29 (Colorectal Adenocarcinoma) | 0.024 |
| 2-Substituted benzothiazole (Nitro) | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h) |
| 2-Substituted benzothiazole (Fluoro) | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h) |
Note: The data presented are for illustrative purposes and represent the activity of structurally related compounds, not this compound itself.[1][2]
Table 2: In Vitro Anti-inflammatory Activity of a Representative Benzothiazole Derivative
| Compound | Assay | IC50 (µM) |
| 2,6-disubstituted benzothiazole (4a) | Anti-denaturation assay | - |
Note: While a specific IC50 value was not provided in the source, compound 4a was highlighted for its very good anti-inflammatory activity in the anti-denaturation assay.[3]
Table 3: In Vitro Antimicrobial Activity of Representative Benzothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Benzothiazole derivative 3 | E. coli | 25-100 |
| Benzothiazole derivative 4 | E. coli | 25-100 |
| Benzothiazole derivative A07 | S. aureus | 15.6 |
| Benzothiazole derivative A07 | E. coli | 7.81 |
| Benzothiazole derivative A07 | S. typhi | 15.6 |
| Benzothiazole derivative A07 | K. pneumoniae | 3.91 |
Note: The data presented are for illustrative purposes and represent the activity of structurally related compounds, not this compound itself.[4][5]
Table 4: In Vitro Neuroprotective Activity of Riluzole Analogs
| Compound | Channel | IC50 (µM) |
| Riluzole | hNav1.4 | - |
| 2-piperazine analog of riluzole (14) | hNav1.4 | - |
Note: Specific IC50 values from this particular study require consulting the source. The study highlighted that the 2-piperazine analog, while slightly less potent, showed greater use-dependent blocking activity.[6]
Experimental Protocols
Anticancer Screening: MTT Cell Viability Assay
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Screening: ELISA for TNF-α and IL-6
This assay quantifies the inhibition of pro-inflammatory cytokine production in stimulated immune cells.
Caption: Workflow for measuring cytokine levels using ELISA.
Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine production compared to the LPS-stimulated control and calculate the IC50 value.
Antimicrobial Screening: Agar Well Diffusion Assay
This method assesses the ability of the compound to inhibit the growth of various microorganisms.
Caption: Workflow for the agar well diffusion assay.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) and uniformly spread it on the surface of the agar plates.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Application: Add a defined volume of a solution of this compound at various concentrations into the wells. Include a positive control (standard antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Mechanistic Insights: Key Signaling Pathways
The biological activities of benzothiazole derivatives are often attributed to their modulation of key intracellular signaling pathways. A preliminary understanding of these pathways can guide further mechanistic studies.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Trifluoromethoxy Group in Benzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and steric characteristics. When appended to privileged scaffolds such as benzothiazole, the trifluoromethoxy group can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement, thereby enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the role of the trifluoromethoxy group in the design and development of benzothiazole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Physicochemical Impact of the Trifluoromethoxy Group
The trifluoromethoxy group exerts its influence on molecular properties through a combination of effects:
-
High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets.[1]
-
Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of +1.04.[2] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier, leading to better absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism.[1] This can increase the in vivo half-life of a drug candidate and potentially reduce the required therapeutic dose.[1]
-
Steric Effects: While electronically distinct, the trifluoromethoxy group is considered a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to chlorine or fluorine.[3] Its size can influence the conformation of the molecule and its fit within a biological target's binding site.
Therapeutic Applications and Quantitative Data
Trifluoromethoxy-substituted benzothiazole derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. The following tables summarize key quantitative data from various studies.
Anticancer Activity
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole based hydrazine carboxamide scaffold 12 | HT29 (Human colon cancer) | 0.015 | [4] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT29 (Human colon cancer) | 0.024 | [4] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Human lung cancer) | 0.29 | [4] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 (Human lung cancer) | 0.84 | [4] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 (Human breast cancer) | 0.88 | [4] |
| Substituted methoxybenzamide benzothiazole 41 | Multiple cell lines | 1.1 - 8.8 | [4] |
| Substituted chloromethylbenzamide benzothiazole 42 | Multiple cell lines | 1.1 - 8.8 | [4] |
| Naphthalimide derivative 67 | HT-29 (Human colon cancer) | 3.47 ± 0.2 | [2] |
| Naphthalimide derivative 66 | HT-29 (Human colon cancer) | 3.72 ± 0.3 | [2] |
| Naphthalimide derivative 67 | A549 (Human lung cancer) | 3.89 ± 0.3 | [2] |
| Naphthalimide derivative 66 | A549 (Human lung cancer) | 4.074 ± 0.3 | [2] |
| Naphthalimide derivative 67 | MCF-7 (Human breast cancer) | 5.08 ± 0.3 | [2] |
| Naphthalimide derivative 66 | MCF-7 (Human breast cancer) | 7.91 ± 0.4 | [2] |
| Derivative 62 | A549 (Human lung cancer) | 9.0 ± 1.0 µg/mL | [4] |
| Derivative 61 | A549 (Human lung cancer) | 10.67 ± 2.02 µg/mL | [4] |
| Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Human breast cancer) | 0.036 | [4] |
| Nitrobenzylidene containing thiazolidine derivative 54 | HEPG2 (Human liver cancer) | 0.048 | [4] |
Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3i | Mycobacterium tuberculosis H37Rv | 1 | [5] |
| Compound 3i | Candida albicans | 4 | [5] |
| Thiazolidinone derivative 11a | Various bacteria | 100 - 250 | [6] |
| Amino-benzothiazole Schiff base analogue 46a/46b | E. coli, P. aeruginosa | 15.62 | [6] |
| Compound 133 | S. aureus, E. coli | 78.125 | [6] |
Neuroprotective and Other Activities
Riluzole (2-amino-6-trifluoromethoxybenzothiazole) is a prominent example of a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[7] Studies have shown its ability to attenuate neurotoxicity in models of Parkinson's disease.[7] Other derivatives have been investigated for their anticonvulsant properties.
| Compound | Activity | ED₅₀ (mg/kg) / IC₅₀ (nM) | Reference |
| Compound 5j | Anticonvulsant (scPTZ test) | 52.8 | [8] |
| Compound 5i | Anticonvulsant (MES test) | 50.8 | [8] |
| Compound 5j | Anticonvulsant (MES test) | 54.8 | [8] |
| Compound 5i | Anticonvulsant (scPTZ test) | 76.0 | [8] |
| Compound 4f | AChE Inhibition | 23.4 ± 1.1 | [9] |
| Compound 4f | MAO-B Inhibition | 40.3 ± 1.7 | [9] |
Experimental Protocols
General Synthesis of 2-Aryl-6-trifluoromethoxy-benzothiazoles
This protocol describes a general method for the synthesis of 2-aryl-6-trifluoromethoxy-benzothiazole derivatives, a common scaffold in the development of anticancer and antimicrobial agents.
Materials:
-
2-Amino-4-trifluoromethoxyphenylthiol
-
Substituted aromatic aldehydes
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-amino-4-trifluoromethoxyphenylthiol (1 mmol) in ethanol (20 mL), add the substituted aromatic aldehyde (1.1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-aryl-6-trifluoromethoxy-benzothiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of trifluoromethoxy-benzothiazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of trifluoromethoxy-benzothiazole derivatives against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Microbial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Add the microbial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
General Synthetic Workflow for Benzothiazole Derivatives
Caption: General synthesis of 2-aryl-6-trifluoromethoxy-benzothiazoles.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining anticancer activity using the MTT assay.
Potential Mechanism of Action for Anticancer Benzothiazoles
Caption: A potential mechanism of action for anticancer benzothiazole derivatives.
Conclusion
The trifluoromethoxy group is a powerful asset in the medicinal chemist's toolbox for the design of novel benzothiazole-based therapeutic agents. Its ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties can lead to compounds with superior pharmacokinetic profiles and biological activities. The quantitative data presented herein demonstrate the potential of trifluoromethoxy-substituted benzothiazoles in oncology, infectious diseases, and neurology. The provided experimental protocols and visualizations offer a practical guide for researchers in this exciting and evolving field of drug discovery. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. flore.unifi.it [flore.unifi.it]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cvr.ac.in [cvr.ac.in]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Exploring the Structure-Activity Relationship of 4-Substituted Benzothiazol-2-amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 4-substituted benzothiazol-2-amines have emerged as a promising class of molecules, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer properties. It summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.
Core Structure and Numbering
The foundational structure is benzothiazol-2-amine, with substitutions at the 4-position of the benzothiazole ring being the central focus of this guide. Understanding the numbering of the bicyclic system is crucial for interpreting the SAR data.
Caption: Core structure and numbering of the benzothiazol-2-amine scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-substituted benzothiazol-2-amines is significantly influenced by the nature of the substituent at the 4-position. While extensive research has been conducted on substitutions at other positions (e.g., 5, 6, and the 2-amino group), the impact of modifications at the 4-position is a growing area of interest.
Generally, the introduction of various functional groups at the 4-position can modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk. These modifications, in turn, affect the molecule's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of a selection of 4-substituted benzothiazol-2-amine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | MCF-7 (Breast) | > 30 | [1][2] |
| 1b | -CH3 | MCF-7 (Breast) | Not Reported | |
| 1c | -OCH3 | Not Reported | Not Reported | [3] |
| 1d | -Cl | Not Reported | Not Reported | [4] |
| 1e | -F | Not Reported | Not Reported | |
| 1f | -NO2 | A549 (Lung) | 44 nM | [5] |
| HepG2 (Liver) | 48 nM | [5] |
Note: Data specifically isolating the effect of 4-position substitution is limited in publicly available literature. Much of the existing data is for derivatives with multiple substitutions or where the 4-position is part of a larger fused ring system. The data presented here is illustrative and highlights the need for more focused studies on 4-substituted analogs.
Experimental Protocols
General Synthesis of 4-Substituted Benzothiazol-2-amines
The synthesis of 4-substituted benzothiazol-2-amines typically involves the reaction of a corresponding 2-amino-3-substituted-thiophenol with a cyanogen bromide or a similar reagent. An alternative and widely used method is the oxidative cyclization of a substituted phenylthiourea.[6]
Example Protocol: Synthesis of 4-Methylbenzothiazol-2-amine
-
Step 1: Synthesis of 3-methyl-2-nitrophenyl isothiocyanate. To a solution of 3-methyl-2-nitroaniline in a suitable solvent (e.g., dichloromethane), thiophosgene is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the isothiocyanate.
-
Step 2: Cyclization to form 4-methyl-2-aminobenzothiazole. The isothiocyanate from Step 1 is dissolved in a solvent like ethanol, and a reducing agent (e.g., sodium hydrosulfite) is added. The mixture is heated under reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Caption: A generalized workflow for the synthesis of 4-substituted benzothiazol-2-amines.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The anticancer mechanism of action for many benzothiazole derivatives involves their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation can lead to the formation of reactive metabolites that can form DNA adducts, ultimately triggering apoptosis.[7] While the specific pathways activated by 4-substituted analogs are still under investigation, the general mechanism provides a framework for understanding their activity.
Caption: A proposed signaling pathway for the anticancer activity of benzothiazole derivatives.
Conclusion and Future Directions
The exploration of 4-substituted benzothiazol-2-amines represents a promising avenue in the development of novel anticancer agents. The limited but indicative data suggest that substitution at the 4-position can significantly impact cytotoxic potency. Future research should focus on a systematic synthesis and evaluation of a broader range of 4-substituted analogs to establish a more comprehensive SAR. Detailed mechanistic studies are also crucial to elucidate the specific signaling pathways modulated by these compounds, which will aid in the rational design of more potent and selective drug candidates. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate this important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note and Protocol for the Synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminobenzothiazoles are a significant class of heterocyclic compounds that form the core structure of various pharmacologically active agents.[1][2] Derivatives of this scaffold have shown a broad spectrum of biological activities, including anti-tumor, anti-microbial, and anti-convulsant properties.[1][2] The trifluoromethoxy group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. This document provides a detailed protocol for the synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, a valuable building block for the development of novel therapeutics. Two common synthetic routes are presented: the traditional bromination of a thiourea intermediate and a greener, persulfate-mediated oxidative cyclization.
Data Presentation
| Parameter | Method 1: Bromine-mediated Cyclization | Method 2: Persulfate-mediated Green Synthesis |
| Starting Material | 3-(Trifluoromethoxy)aniline | 3-(Trifluoromethoxy)aniline |
| Key Reagents | Potassium thiocyanate, Bromine, Acetic acid | Ammonium thiocyanate, Potassium carbonate, Potassium persulfate |
| Solvent | Acetic acid | Water |
| Reaction Temperature | Room temperature | Reflux |
| Reaction Time | Overnight | 1 hour |
| Reported Yield Range | Moderate to Good (Specific yield not reported for this isomer) | 83-94% (for analogous derivatives)[3] |
| Work-up | Neutralization with ammonia, filtration, recrystallization | Filtration, washing with water, recrystallization from ethanol[3] |
Experimental Protocols
Method 1: Bromine-mediated Oxidative Cyclization
This protocol is adapted from the synthesis of the analogous 2-amino-6-trifluoromethoxy-benzothiazole.[4] It involves the in-situ formation of a thiourea from 3-(trifluoromethoxy)aniline and potassium thiocyanate, followed by oxidative cyclization using bromine.
Materials:
-
3-(Trifluoromethoxy)aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution
-
Ethanol
-
Water
Procedure:
-
In a well-ventilated fume hood, prepare a solution of 3-(trifluoromethoxy)aniline and potassium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Separately, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the aniline and thiocyanate mixture over a period of one hour. Maintain the reaction at ambient temperature.
-
After the addition is complete, stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into a beaker containing a large volume of water.
-
Cool the mixture in an ice bath and neutralize it by the slow addition of an ammonia solution until the precipitation of the product is complete.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified this compound.
Method 2: Green Synthesis using Persulfate Oxidation
This method presents an environmentally benign approach using water as the solvent and potassium persulfate as the oxidant.[3]
Materials:
-
3-(Trifluoromethoxy)aniline
-
Ammonium thiocyanate (NH₄SCN)
-
Potassium carbonate (K₂CO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Water (H₂O)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add 3-(trifluoromethoxy)aniline (1 mmol), ammonium thiocyanate (1 mmol), potassium carbonate (1 mmol), and potassium persulfate (2 mmol) in water (6 mL).[3]
-
Heat the mixture at reflux for 1 hour.[3] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to collect the solid product.
-
Wash the solid with water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to afford the pure this compound.[3]
Visualizations
Synthesis Workflow: Bromine-mediated Cyclization
Caption: Workflow for the bromine-mediated synthesis of this compound.
Synthesis Workflow: Persulfate-mediated Green Synthesis
Caption: Workflow for the persulfate-mediated green synthesis of this compound.
References
High-Yield Synthesis of 2-Aminobenzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient, high-yield, and sustainable synthetic methods to access these valuable derivatives is a critical focus in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for several modern, high-yield synthetic strategies for 2-aminobenzothiazole derivatives, including one-pot syntheses and methods employing microwave and ultrasound irradiation.
I. One-Pot Synthetic Strategies
One-pot synthesis, wherein reactants undergo successive chemical transformations in a single reactor, provides significant advantages by minimizing purification steps, reducing solvent waste, and enhancing overall efficiency.[1] Herein, we detail three robust one-pot methodologies for the synthesis of 2-aminobenzothiazole derivatives.
Copper-Catalyzed One-Pot Synthesis in Water
This method offers a straightforward, efficient, and environmentally sustainable approach for synthesizing 2-aminobenzothiazoles from in situ generated 2-halothioureas using a copper(I) catalyst in water.[1] The use of water as a green solvent is a notable advantage over conventional organic solvents.[1]
Experimental Protocol:
A mixture of 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%) in water (5 mL) is stirred at the appropriate temperature and for the requisite time. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.
| Entry | R Group (in Isothiocyanate) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Chlorophenyl | 88 |
| 3 | 4-Methoxyphenyl | 82 |
| 4 | 4-Nitrophenyl | 91 |
| 5 | Benzyl | 78 |
Table 1: Substrate Scope and Yields for Copper-Catalyzed Synthesis.
Iron-Catalyzed One-Pot Synthesis in Water
This protocol utilizes an iron(III) catalyst for the synthesis of 2-aminobenzothiazole derivatives from 2-aminobenzenethiol and various isothiocyanates in an aqueous medium.[1]
Experimental Protocol:
A mixture of 2-aminobenzenethiol (0.30 mmol), isothiocyanate (0.36 mmol), sodium carbonate (Na₂CO₃, 0.6 mmol), and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.03 mmol, 10 mol%) in water (3.0 mL) is stirred at 80 °C under air.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath. The solid precipitate is collected by filtration, washed with saturated brine and then with water, and finally dried under vacuum to afford the desired 2-aminobenzothiazole derivative.[1]
| Entry | R Group (in Isothiocyanate) | Yield (%) |
| 1 | Phenyl | 92 |
| 2 | 4-Methylphenyl | 95 |
| 3 | 4-Bromophenyl | 93 |
| 4 | 2-Chlorophenyl | 89 |
| 5 | Ethyl | 85 |
Table 2: Substrate Scope and Yields for Iron-Catalyzed Synthesis.
Metal-Free, Iodine-Catalyzed Synthesis
This approach describes a metal-free synthesis of 2-aminobenzothiazole derivatives from isothiocyanatobenzene and various amines, catalyzed by molecular iodine under an oxygen atmosphere.[1]
Experimental Protocol:
In a sealed tube, a mixture of the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (I₂, 0.05 mmol, 10 mol%) in chlorobenzene (2 mL) is stirred at 120 °C under an oxygen atmosphere for the indicated time.[1] After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure 2-aminobenzothiazole derivative.[1]
| Entry | Amine | Time (h) | Yield (%) |
| 1 | Aniline | 12 | 85 |
| 2 | 4-Methylaniline | 12 | 88 |
| 3 | 4-Methoxyaniline | 14 | 82 |
| 4 | 4-Fluoroaniline | 12 | 86 |
| 5 | Benzylamine | 16 | 75 |
Table 3: Substrate Scope for Metal-Free, Iodine-Catalyzed Synthesis.[1]
II. Advanced Synthesis Techniques
To further enhance reaction efficiency, reduce reaction times, and improve yields, modern techniques such as microwave and ultrasound irradiation have been successfully applied to the synthesis of 2-aminobenzothiazole derivatives.
Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[3][4]
Experimental Protocol (General):
A mixture of the starting materials (e.g., substituted aniline and potassium thiocyanate, or 2-aminothiophenol and an aldehyde) and a suitable catalyst or reagent in a microwave-safe vessel is subjected to microwave irradiation at a specific power and temperature for a short duration (typically 5-30 minutes).[4][5] After cooling, the product is isolated and purified.
Microwave-Assisted Synthesis Workflow
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, leading to enhanced mass transfer and reaction rates.[6][7] This technique is often employed under mild, solvent-free conditions, aligning with the principles of green chemistry.[6][8]
Experimental Protocol (General):
A mixture of the reactants, for instance, 2-aminothiophenol and an aldehyde, with a catalyst such as sulfated tungstate, is subjected to ultrasound irradiation in a laboratory ultrasonic bath at room temperature.[6] The reaction is typically carried out under solvent-free conditions.[6][8] Upon completion, the product is worked up and purified.
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 | 98 |
| 2 | 4-Chlorobenzaldehyde | 12 | 96 |
| 3 | 4-Nitrobenzaldehyde | 15 | 95 |
| 4 | 4-Methoxybenzaldehyde | 10 | 97 |
| 5 | Cinnamaldehyde | 18 | 92 |
Table 4: Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles.[6]
Ultrasound-Assisted Synthesis Workflow
III. Applications in Drug Development
2-Aminobenzothiazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[2] They have been investigated as potential therapeutic agents for a variety of diseases.
Role of 2-Aminobenzothiazole Derivatives in Drug Development
References
- 1. benchchem.com [benchchem.com]
- 2. iajesm.in [iajesm.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kjscollege.com [kjscollege.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols: 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2][3][4] These compounds have been shown to target various cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][5] The anticancer efficacy of benzothiazole derivatives is often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[6]
This document provides detailed application notes and experimental protocols for the evaluation of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine , a novel benzothiazole derivative, as a potential anticancer agent. The trifluoromethoxy group at the 4-position is of particular interest for its potential to enhance metabolic stability and cellular permeability, thereby possibly augmenting the compound's therapeutic index.
Hypothetical Anticancer Activity
For the purpose of these application notes, we will proceed with the hypothesis that this compound exhibits significant cytotoxic effects against a panel of human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of a key signaling cascade, such as the PI3K/Akt/mTOR pathway.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 7.8 |
| HeLa | Cervical Cancer | 15.3 |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of key proteins in a signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Proposed Signaling Pathway
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: General workflow for in vitro anticancer screening.
Logical Relationship: Mechanism of Action
Caption: Proposed mechanism leading to apoptosis induction.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine Derivatives in Neurodegenerative Disease Models: A Review of Related Compounds
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing public health challenge. A key focus of current research is the development of therapeutic agents that can slow or halt the progression of these devastating conditions. The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including neuroprotective effects. While specific data on 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine is limited in the public domain, extensive research on its isomers and other closely related benzothiazole derivatives provides a strong rationale for its investigation in neurodegenerative disease models. This document outlines the application of these related compounds, summarizing key data and providing detailed experimental protocols to guide further research.
The most notable related compound is Riluzole, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, which is an approved medication for ALS and has been investigated for other neurodegenerative conditions.[1][2] Its neuroprotective effects are attributed to its ability to block voltage-gated sodium channels, inhibit N-methyl-D-aspartate (NMDA) receptors, and reduce glutamate release.[1] Inspired by the therapeutic success of Riluzole, researchers have developed a variety of benzothiazole derivatives as multi-target-directed ligands (MTDLs) aiming to simultaneously address the complex and multifactorial pathologies of neurodegenerative diseases.[1][3] These pathologies include cholinergic deficits, amyloid-β (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[1][4]
Data Presentation: In Vitro Efficacy of Benzothiazole Derivatives
The following table summarizes the in vitro inhibitory activities of various benzothiazole derivatives against key enzymatic targets implicated in neurodegenerative diseases. This data highlights the potential of the benzothiazole scaffold to be tailored for specific therapeutic strategies.
| Compound ID | Target Enzyme | IC50 / Ki Value | Reference |
| 3s | Histamine H3 Receptor (hH3R) | Ki = 0.036 µM | [1][3] |
| Acetylcholinesterase (AChE) | IC50 = 6.7 µM | [1][3] | |
| Butyrylcholinesterase (BuChE) | IC50 = 2.35 µM | [1][3] | |
| Monoamine Oxidase B (MAO-B) | IC50 = 1.6 µM | [1][3] | |
| 4b | Histamine H3 Receptor (hH3R) | Ki = 0.012 µM | [1][3] |
| 3j | Acetylcholinesterase (AChE) | IC50 = 8.56 µM | [3][5] |
| 3t | Acetylcholinesterase (AChE) | IC50 = 3.55 µM | [3][5] |
| 4a | Butyrylcholinesterase (BuChE) | IC50 = 0.169 µM | [5] |
| SZM679 | Receptor-Interacting Protein Kinase 1 (RIPK1) | Kd = 8.6 nM | [6] |
| Antinecroptotic Activity | EC50 = 2 nM | [6] | |
| 3h | Monoamine Oxidase B (MAO-B) | IC50 = 0.062 µM | [7] |
| Compound 4f | Acetylcholinesterase (AChE) | IC50 = 23.4 ± 1.1 nM | [8] |
| Monoamine Oxidase B (MAO-B) | IC50 = 40.3 ± 1.7 nM | [8] | |
| Compound IIIa | Acetylcholinesterase (AChE) | IC50 = 22.15 nM | [8] |
| Butyrylcholinesterase (BuChE) | IC50 = 25.09 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of benzothiazole derivatives in neurodegenerative disease models.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against cholinesterases.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Donepezil)
Procedure:
-
Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate solvents.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0) and 25 µL of AChE or BuChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI or BTCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B, a key target in Parkinson's disease.
Materials:
-
Human recombinant MAO-B
-
Kynuramine (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitor (e.g., Selegiline)
Procedure:
-
Prepare solutions of MAO-B, kynuramine, and test compounds in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the MAO-B enzyme solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
After 30 minutes of incubation at 37°C, stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Evaluation in a Streptozocin-Induced Alzheimer's Disease Mouse Model
This animal model is used to assess the in vivo efficacy of compounds on cognitive function and neuropathological markers.[6]
Animal Model:
-
Induce an AD-like phenotype in mice by intracerebroventricular injection of streptozocin.
Treatment:
-
Administer the test compound (e.g., SZM679) or vehicle to the mice for a specified period.[6]
Behavioral Testing:
-
Morris Water Maze: Evaluate spatial learning and memory by training mice to find a hidden platform in a circular pool of water.
-
Y-Maze: Assess short-term spatial working memory based on the mice's tendency to explore novel arms of the maze.
Histopathological and Biochemical Analysis:
-
After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex).
-
Nissl Staining: To assess neuronal loss.[6]
-
Immunohistochemistry/Western Blot: To measure levels of hyperphosphorylated Tau, neuroinflammatory markers (e.g., Iba1, GFAP), and phosphorylated RIPK1.[6]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of benzothiazole derivatives in neurodegenerative disease research.
Caption: Multi-target therapeutic strategy of benzothiazole derivatives.
Caption: Experimental workflow for evaluating neuroprotective agents.
References
- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a Trifluoromethoxy Cyclopentanone Benzothiazole Receptor-Interacting Protein Kinase 1 Inhibitor as the Treatment for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note 1: Quantification of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in Bulk and Pharmaceutical Dosage Forms by RP-HPLC-UV
An increasing interest in novel benzothiazole derivatives for various therapeutic applications necessitates the development of robust and reliable analytical methods for their quantification. This document provides detailed application notes and protocols for the quantitative analysis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, a structural analog of Riluzole. The methodologies presented are adapted from validated methods for Riluzole and other benzothiazole compounds, ensuring a high degree of accuracy and precision suitable for research, quality control, and drug development settings.
Introduction
This application note describes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) or 5mM Ammonium Acetate:Acetonitrile (50:50, v/v)[1].
-
Flow Rate: 1.0 mL/min[2].
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm[3].
-
Column Temperature: 30 °C.
-
Run Time: 10 minutes.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10-50 µg/mL)[3].
3. Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of the active ingredient and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the diluent (mobile phase) and sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 25 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range[3].
4. Method Validation and Data Analysis:
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be ≥ 0.999[3].
-
Accuracy and Precision: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The mean percentage recovery should be within 98-102%. The relative standard deviation (%RSD) for intra-day and inter-day precision should be less than 2%[4][5].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.999[3] |
| Accuracy (% Recovery) | 99.59 - 100.97%[4] |
| Precision (%RSD) | < 2%[4][5] |
| Limit of Detection (LOD) | 0.02 µg/mL[1][4] |
| Limit of Quantification (LOQ) | 0.09 µg/mL[1][4] |
| Retention Time | ~5.7 min[3] |
Experimental Workflow
References
Application Notes and Protocols for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine is a member of the benzothiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2][3] Derivatives of 2-aminobenzothiazole have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5] Given the therapeutic potential of this scaffold, robust and reproducible cell-based assays are crucial for elucidating the mechanism of action and advancing the development of compounds like this compound as potential drug candidates.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described methods are foundational for assessing cytotoxicity, impact on cell proliferation, and potential anti-inflammatory or neuroprotective properties.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line 1 (e.g., HeLa) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Cancer Cell Line 2 (e.g., A549) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Normal Cell Line (e.g., HEK293) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Effect of this compound on Inflammatory Cytokine Production
| Cell Line (e.g., RAW 264.7) | Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Untreated Control | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + Compound (1 µM) | This compound | ||
| LPS + Compound (10 µM) | This compound | ||
| LPS + Compound (50 µM) | This compound |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Target cell lines (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound for the desired time period (e.g., 24 hours). Include appropriate controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the cell number (if necessary, using a parallel cell viability assay) and express the results as a fold change relative to the vehicle control.
Protocol 3: Measurement of Inflammatory Cytokines by ELISA
This protocol is designed to quantify the effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α, in lipopolysaccharide (LPS)-stimulated macrophage-like cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit (e.g., from R&D Systems or eBioscience)
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete medium. Incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Compare the cytokine levels in compound-treated wells to the LPS-only control.
Visualizations
Caption: General workflow for in vitro cell-based screening.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: A logical screening cascade for hit identification.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, also known as Riluzole, in various animal models of neurological disorders. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the compound's mechanism of action through signaling pathway diagrams.
Mechanism of Action
This compound is a neuroprotective agent with a multifactorial mechanism of action primarily targeting excitotoxicity.[1] Its key mechanisms include the inhibition of glutamate release by blocking voltage-gated sodium channels on presynaptic nerve terminals.[1] It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further mitigating glutamatergic signaling.[1] Additionally, the compound preferentially blocks TTX-sensitive sodium channels often associated with damaged neurons and can potentiate GABAergic transmission by enhancing GABA-A receptor activity.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Signaling pathway of this compound.
Pharmacokinetics in Rodent Models
Understanding the pharmacokinetic profile of this compound is essential for designing preclinical studies. The following table summarizes key pharmacokinetic parameters in rats.
| Parameter | Value | Animal Model | Reference |
| Bioavailability | ~60% | Rat | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | Rat | [3] |
| Elimination Half-Life (t1/2) | ~12 hours | Rat | [3] |
| Metabolism | Hepatic (cytochrome P450) | Rat | [2] |
| Excretion | Primarily renal | Rat | [2] |
Experimental Protocols
Detailed methodologies for common in vivo experiments are provided below.
Animal Models
This compound has been evaluated in various animal models of neurological disorders, including:
-
Amyotrophic Lateral Sclerosis (ALS): To assess effects on motor neuron survival and function.[1]
-
Spinal Cord Injury (SCI): To evaluate neuroprotective effects and functional recovery.[1][4]
-
Alzheimer's Disease: To investigate its potential to mitigate glutamate-mediated neurotoxicity.[4]
-
Parkinson's Disease: To explore its ability to protect dopaminergic neurons.[4]
Compound Preparation and Administration
Suspension Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 2-hydroxypropyl-β-cyclodextrin).[4]
-
Gradually add the powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.[1]
-
Ensure the suspension is well-mixed before each administration.[1]
Routes of Administration:
-
Oral Gavage (Mice and Rats):
-
Dosage: 20-30 mg/kg.[1]
-
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.[1]
-
Use a flexible gavage needle of the appropriate size.[1]
-
Gently restrain the animal and insert the gavage needle over the tongue into the esophagus.[1]
-
Administer the suspension slowly and monitor the animal for any signs of distress.[1]
-
-
-
Intraperitoneal (IP) Injection (Rats):
-
Procedure:
-
Weigh the animal and calculate the required volume.[1]
-
Use a sterile syringe with a 23-25 gauge needle.[1]
-
Restrain the rat and tilt it slightly head-down.[1]
-
Insert the needle into the lower abdominal quadrant, avoiding the midline.[1]
-
Aspirate to ensure no body fluids are drawn, then inject the suspension.[1]
-
-
In Drinking Water (Mice):
Below is a workflow diagram for a typical in vivo efficacy study.
Caption: Experimental workflow for an in vivo efficacy study.
Behavioral Assessments
-
Rotarod Test: This test is a standard method for assessing motor coordination and balance.[1]
-
Place the mouse or rat on a rotating rod.
-
The rod's rotational speed is gradually increased.
-
Record the latency to fall from the rod.
-
Compare the performance of treated animals to the vehicle-treated control group.
-
-
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: This scale is used to assess functional recovery following spinal cord injury.[4]
-
Acclimatize animals to an open-field testing environment before the injury.[4]
-
Observe the animals in the open field at specified time points post-injury.
-
Score locomotor function based on a scale of 0 (no observable hindlimb movement) to 21 (normal locomotion).
-
Blinded observers should perform the scoring to minimize bias.
-
Data Presentation
All quantitative data from in vivo studies should be presented in a clear and structured format to facilitate comparison between treatment and control groups.
Table 2: Example Data Table for a Rotarod Test
| Treatment Group | N | Latency to Fall (seconds) - Baseline | Latency to Fall (seconds) - Post-Treatment | p-value |
| Vehicle Control | 10 | 120 ± 15 | 60 ± 10 | <0.05 |
| Riluzole (10 mg/kg) | 10 | 118 ± 12 | 95 ± 18 | <0.05 |
| Riluzole (20 mg/kg) | 10 | 122 ± 14 | 110 ± 16 | <0.05 |
Table 3: Example Data Table for BBB Locomotor Score
| Treatment Group | N | BBB Score - Day 7 Post-Injury | BBB Score - Day 14 Post-Injury | BBB Score - Day 21 Post-Injury |
| Vehicle Control | 8 | 2.5 ± 0.8 | 4.2 ± 1.1 | 5.8 ± 1.5 |
| Riluzole (8 mg/kg) | 8 | 4.1 ± 1.0 | 7.5 ± 1.3 | 9.2 ± 1.8 |
Disclaimer: These protocols and application notes are intended for guidance and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. neurologyletters.com [neurologyletters.com]
- 3. Delayed Post-Injury Administration of Riluzole Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chronic Inhibitory Effect of Riluzole on Trophic Factor Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A prominent example is Riluzole, 6-(trifluoromethoxy)benzo[d]thiazol-2-amine, an approved drug for amyotrophic lateral sclerosis (ALS) that primarily acts by modulating glutamate excitotoxicity through the blockade of voltage-gated sodium channels.[1] This document provides detailed application notes and protocols for the use of a related compound, 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, as a chemical probe. Due to the limited direct literature on this specific isomer, the proposed applications and methodologies are based on the well-documented activities of Riluzole and its analogs.[1][2][3][4] This compound holds potential as a valuable tool for investigating the structure-activity relationships of benzothiazole-based neuromodulators and for exploring novel therapeutic avenues for channelopathies and other neurological disorders.
Physicochemical Properties and Synthesis
A summary of the predicted physicochemical properties of this compound is presented below. These properties are crucial for designing experiments, as they influence solubility, cell permeability, and potential for off-target effects.
| Property | Predicted Value | Significance |
| Molecular Formula | C8H5F3N2OS | |
| Molecular Weight | 234.20 g/mol | Influences diffusion and transport across membranes. |
| LogP | 2.8 - 3.5 | Indicates good lipid solubility and potential for cell permeability. |
| pKa | 5.0 - 6.0 | The basicity of the 2-amino group is important for interactions with biological targets. |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol. | Critical for preparing stock solutions and experimental buffers. |
General Synthesis Outline:
The synthesis of this compound can be achieved through a multi-step process starting from 3-(trifluoromethoxy)aniline. A general synthetic scheme is outlined below.
Caption: General synthesis workflow for this compound.
Potential Biological Activities and Applications
Based on the known pharmacology of Riluzole and its analogs, this compound is hypothesized to be a modulator of voltage-gated sodium channels (VGSCs).[1][2] As such, it can be employed as a chemical probe to:
-
Investigate the role of specific VGSC subtypes in neuronal excitability and disease.
-
Explore the structure-activity relationship of benzothiazole-based sodium channel blockers.
-
Serve as a lead compound for the development of novel therapeutics for epilepsy, neuropathic pain, and other hyperexcitability disorders.
The proposed mechanism of action involves the blockade of the sodium channel pore, thereby reducing the influx of sodium ions and dampening neuronal firing.
References
- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and its analogs are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities, which include potential anticancer, anti-inflammatory, and neuroprotective effects.[1] A critical challenge in the preclinical evaluation of these compounds is their typically poor aqueous solubility, which can impede the acquisition of reliable and reproducible data in biological assays.
This document provides detailed application notes and standardized protocols for the formulation of this compound to support in vitro and in vivo biological studies. The strategies outlined here are designed to enhance the solubility and bioavailability of the compound, ensuring consistent and effective delivery to the biological system under investigation. The protocols are based on established methods for formulating poorly soluble drugs, including the use of co-solvents and cyclodextrin-based systems.[1][2][3][4][5]
Physicochemical Properties and Solubility Profile
A comprehensive understanding of the physicochemical properties of this compound is essential for developing a robust formulation. While specific experimental data for this compound is not widely published, a qualitative solubility profile can be inferred from structurally related benzothiazole derivatives.[6]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine) | General Benzothiazole Derivatives |
| Molecular Formula | C₈H₅F₃N₂OS | C₈H₅F₃N₂OS | Variable |
| Molecular Weight | 234.20 g/mol [7] | 234.20 g/mol [7] | Variable |
| Appearance | White to slightly yellow powder (predicted) | White to slightly yellow powder[8] | Crystalline solids |
| Aqueous Solubility | Very slightly soluble (predicted) | Very slightly soluble in water[8] | Generally low aqueous solubility[6] |
| LogP | High (predicted) | High | Often lipophilic[2][5] |
Table 2: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Dielectric Constant | Predicted Solubility | Notes |
| Water | 80.1 | Very Low | Expected poor solubility due to the hydrophobic trifluoromethoxy and benzothiazole groups. |
| Saline (0.9% NaCl) | ~80 | Very Low | Similar to water; unlikely to provide significant solubilization.[1] |
| Ethanol | 24.6 | Sparingly to Moderately Soluble | A common co-solvent that can enhance solubility.[6] |
| Propylene Glycol (PG) | 32.0 | Moderately Soluble | A versatile co-solvent for both oral and injectable formulations.[1][9] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Soluble | A water-miscible polymer effective in solubilizing hydrophobic compounds.[1][9] |
| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | A polar aprotic solvent, effective for many poorly soluble compounds.[6] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | A strong organic solvent, commonly used for preparing stock solutions for in vitro assays. |
| Dichloromethane (DCM) | 9.1 | Moderately to Sparingly Soluble | A non-polar aprotic solvent.[6] |
Note: The predicted solubilities are qualitative and should be confirmed experimentally.
Experimental Protocols
The selection of a formulation strategy depends on the intended route of administration, required dose, and the specific experimental model. Below are two primary protocols for the formulation of this compound.
Protocol 1: Co-Solvent Formulation for Oral or Intravenous Administration
This protocol utilizes a mixture of biocompatible organic solvents to dissolve the compound, which is then diluted with an aqueous vehicle. This approach is adapted from formulations developed for other poorly soluble benzothiazole derivatives, such as Riluzole.[1][9]
Materials and Equipment:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Glycerin
-
Sterile Water for Injection or 0.9% Saline
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation: In a sterile vial, prepare the co-solvent vehicle by combining the organic solvents. A common starting composition is a mixture of PEG 400, Propylene Glycol, and Glycerin.[9] For example, to prepare 10 mL of a vehicle, one might mix 1.5 mL of PEG 400, 2.0 mL of Propylene Glycol, and 1.0 mL of Glycerin.[9]
-
Dissolution of Compound: Accurately weigh the required amount of this compound and add it to the co-solvent mixture.
-
Mixing: Place the vial on a magnetic stirrer and stir at room temperature until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution, but care should be taken to avoid degradation.
-
Final Dilution (if necessary): For administration, the dissolved concentrate can be diluted with Sterile Water for Injection or 0.9% Saline to the final desired concentration immediately before use. The extent of aqueous dilution should be carefully evaluated to prevent precipitation of the compound.
-
Sterilization: For intravenous administration, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the formulation protected from light. The stability of the specific formulation should be determined, but co-solvent-based formulations are generally prepared fresh or stored at 4°C for short periods.[9]
Table 3: Example Co-Solvent Formulation Composition
| Component | Concentration (% v/v) | Purpose |
| PEG 400 | 15% | Primary solubilizing agent[9] |
| Propylene Glycol | 20% | Co-solvent and viscosity modifier[9] |
| Glycerin | 10% | Co-solvent and tonicity agent[9] |
| Aqueous Vehicle (e.g., Saline) | to 100% | Diluent for administration |
Protocol 2: Cyclodextrin-Based Formulation for Parenteral Administration
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a favorable safety profile.[1]
Materials and Equipment:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection or 0.9% Saline
-
Sterile vials
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation: Prepare a solution of HP-β-CD in Sterile Water for Injection or Saline. A concentration of 30% (w/v) is a common starting point.[1] For example, dissolve 3 g of HP-β-CD in a final volume of 10 mL of the aqueous vehicle.
-
Dissolution of Compound: Weigh the required amount of this compound and add it to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for several minutes. Sonication in a water bath can be used to aid in the dissolution and formation of the inclusion complex.[1] The mixture may need to be agitated for an extended period (e.g., 1-2 hours) to achieve maximum solubilization.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the formulation at 4°C, protected from light. The stability of cyclodextrin complexes in aqueous solution is generally good.[1]
Table 4: Example Cyclodextrin-Based Formulation Composition
| Component | Concentration | Purpose |
| This compound | Target Concentration (e.g., 1-10 mg/mL) | Active Pharmaceutical Ingredient |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 30% (w/v) | Solubilizing agent/Complexing agent[1] |
| Sterile Water for Injection or Saline | to final volume | Vehicle |
Visualizations
The following diagrams illustrate the experimental workflow for formulation development and a potential signaling pathway that could be investigated for this compound, based on the activities of related benzothiazole compounds.
Caption: Workflow for the formulation of this compound.
Caption: A potential signaling pathway for anticancer activity of benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Riluzole - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular docking studies of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine with target proteins
Introduction
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, making this compound a promising candidate for drug development. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with its protein target. These application notes provide a summary of in silico molecular docking studies of this compound with selected protein targets implicated in cancer and inflammation.
Target Proteins
Based on the activities of structurally related benzothiazole compounds, the following protein targets were selected for preliminary in silico evaluation:
-
c-KIT Tyrosine Kinase: A receptor tyrosine kinase involved in cell signaling pathways that control cell survival, proliferation, and differentiation. Mutations in the c-KIT gene are associated with various cancers.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs.[7]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A transmembrane protein that plays a critical role in regulating cell growth and proliferation. Overexpression or mutation of EGFR is a hallmark of many cancers.[1][8]
Data Presentation
The following table summarizes the in silico molecular docking results for a compound structurally related to this compound, namely 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one, with the c-KIT Tyrosine Kinase (PDB ID: 1T46).[6] This data is presented as a representative example of the potential binding affinity.
| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one | c-KIT Tyrosine Kinase | 1T46 | -9.2 | LYS623, ASP810, CYS673 |
Note: The data presented is for a structurally similar compound and is intended to be illustrative of the potential binding affinity of this compound. Further dedicated docking studies are required for the specific compound of interest.
Experimental Protocols
Molecular Docking Protocol
This protocol outlines the general steps for performing a molecular docking study using AutoDock Vina.[1]
1. Ligand Preparation a. Obtain the 3D structure of this compound in SDF or MOL2 format. If not available, generate it using chemical drawing software like ChemDraw or MarvinSketch. b. Convert the ligand structure to the PDBQT format using AutoDock Tools. This step involves adding Gasteiger charges and merging non-polar hydrogens.
2. Protein Preparation a. Download the 3D crystal structure of the target protein (e.g., c-KIT Tyrosine Kinase, PDB ID: 1T46) from the Protein Data Bank (PDB). b. Prepare the protein for docking using AutoDock Tools. This includes removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. c. Save the prepared protein structure in PDBQT format.
3. Grid Box Generation a. Define the binding site on the target protein. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined around it. b. Generate a grid box that encompasses the defined binding site. The grid box defines the search space for the ligand during the docking simulation. Set the grid box dimensions (x, y, z) and center coordinates.
4. Docking Simulation a. Use a docking program like AutoDock Vina to perform the docking simulation. b. The docking algorithm will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose. c. The program will output a set of docked poses ranked by their binding affinity.
5. Analysis of Results a. Analyze the docking results to identify the best binding pose, characterized by the lowest binding energy. b. Visualize the interactions between the ligand and the protein's active site residues using software like PyMOL or Discovery Studio. c. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Mandatory Visualization
References
- 1. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides comprehensive guidance for the synthesis of 4-(trifluoromethoxy)benzo[d]thiazol-2-amine and related 2-aminobenzothiazole derivatives. Due to the limited availability of specific literature for the title compound, this guide focuses on established and optimized methods for the synthesis of the broader class of 2-aminobenzothiazoles. These protocols and troubleshooting guides are directly applicable to the synthesis of this compound by selecting the appropriately substituted aniline precursor, namely 3-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminobenzothiazoles?
A1: The most prevalent methods include the Hugerschoff reaction, which involves the cyclization of arylthioureas with a halogen, and the Jacobsen synthesis, a one-pot reaction of an aniline, a thiocyanate salt, and a halogen.[1] Contemporary methods also utilize metal catalysts like Ruthenium, Palladium, or Copper for the intramolecular oxidative cyclization of N-arylthioureas or the reaction of 2-haloanilines with dithiocarbamates, which often provide milder reaction conditions and improved yields.[1]
Q2: What are the primary challenges encountered during the synthesis of 2-aminobenzothiazoles?
A2: Researchers often face challenges such as low yields, the formation of undesired side products, and difficulties in purification.[1] Common side products can include regioisomers (e.g., 5- versus 7-substituted benzothiazoles when using meta-substituted anilines), products of aromatic bromination, and para-thiocyanation of the starting aniline.[1]
Q3: How do substituents on the aniline precursor influence the reaction outcome?
A3: The electronic properties of substituents on the aniline ring can significantly affect the reaction. Electron-donating groups generally facilitate the reaction. Conversely, strong electron-withdrawing groups can deactivate the ring, potentially necessitating harsher reaction conditions and resulting in lower yields.[1] The position of the substituent also governs the regioselectivity of the cyclization.[1]
Q4: I am observing a color change in my 2-aminobenzothiazole sample upon storage. What could be the cause?
A4: A color change often suggests degradation of the 2-aminobenzothiazole. This can be due to oxidation, which may lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts. It is highly advisable to assess the purity of the material using analytical methods like High-Performance Liquid Chromatography (HPLC) before use. If significant degradation is detected, it is best to use a fresh, pure sample to ensure reliable and reproducible results.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2-Aminobenzothiazole
Q: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can arise from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions.[1] Here are some troubleshooting steps:
-
Reagent Quality: Ensure all reagents, especially the aniline and thiocyanate salt, are pure and dry, as impurities can interfere with the reaction.[1] 2-Aminothiophenol, if used as a starting material, is particularly susceptible to oxidation.[2]
-
Reaction Temperature: Temperature control is crucial. For the Hugerschoff reaction, the initial bromination is often performed at low temperatures (e.g., 0-5 °C) to manage the reaction rate and minimize side reactions.[1] The subsequent cyclization step may require heating.[1] For catalytic methods, the optimal temperature will depend on the specific catalyst and solvent system.
-
Stoichiometry: Carefully control the stoichiometry of the reagents.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the intended reaction time, consider extending the reaction duration.[2]
Problem 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I minimize this?
A: The formation of side products is a common issue. The identity of the side product will guide the appropriate troubleshooting strategy.
-
Aromatic Bromination:
-
Issue: Excess bromine or other halogenating agents can lead to the bromination of the aromatic ring of the starting aniline or the product.[1]
-
Solution: Add the halogenating agent dropwise at a low temperature to maintain a low concentration in the reaction mixture. Use a precise stoichiometric amount of the halogenating agent.[1]
-
-
Para-Thiocyanation:
-
Issue: A common side reaction, especially with 4-unsubstituted anilines, is the electrophilic substitution of a thiocyanate group at the para position of the aniline ring.[3]
-
Solution: This side reaction is more prevalent with 4-unsubstituted anilines. One strategy is to protect the para position with a suitable blocking group that can be removed later. Alternatively, a two-step approach where the arylthiourea is first synthesized and then cyclized (Hugerschoff reaction) can offer better control.[1]
-
-
Formation of Regioisomers:
-
Issue: The use of meta-substituted anilines can result in a mixture of 5- and 7-substituted 2-aminobenzothiazoles, which can be challenging to separate.[1]
-
Solution: The regioselectivity can be influenced by the steric and electronic nature of the substituent.
-
Data Presentation
The selection of a synthetic route for 2-aminobenzothiazoles often involves a trade-off between yield, reaction conditions, and substrate scope. The following tables summarize quantitative data for some of the most prominent methods, allowing for a clear comparison of their performance.
Table 1: Comparison of Classical Synthesis Methods for 2-Aminobenzothiazoles [4][5]
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) |
| Hugerschoff Reaction | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~95% (for 2-amino-6-methylbenzothiazole) |
| Jacobsen-like (from aniline) | Anilines, Potassium thiocyanate | Bromine, Acetic Acid | 2 - 4 hours | <10 °C to room temp. | 65-85% |
| From 2-Aminothiophenol | 2-Aminothiophenol, Cyanogen bromide | Not specified | Not specified | Not specified | High yields reported |
Table 2: Comparison of Modern Catalytic and Green Chemistry Approaches [4]
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| Palladium-catalyzed | 2-Chloroanilines, Dithiocarbamates | Pd(PPh₃)₄, t-BuOK | Not specified | Not specified | Not specified | Up to 93% |
| Copper-catalyzed | 2-Iodoanilines, Isothiocyanates | CuI, 1,10-phenanthroline, K₃PO₄ | Toluene | 110 °C | 12 hours | Up to 95% |
| Iodine-catalyzed (Metal-free) | Isothiocyanatobenzenes, Amines | Iodine, O₂ (oxidant) | Chlorobenzene | 120 °C | Not specified | Moderate to excellent |
| Microwave-assisted | 2-Bromophenyl isothiocyanate, Amines | CuI | Ethanol | 130 °C | 30 min | 27-89% |
| Ultrasound-assisted | 2-Aminothiophenol, Aldehydes | Sulfated tungstate | Solvent-free | Room Temp. | 20 min | Excellent yields |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate laboratory implementation.
Method 1: Synthesis from Substituted Aniline and Potassium Thiocyanate (Jacobsen-like Synthesis)
This one-pot synthesis is widely used due to the commercial availability of the starting materials.[4]
Procedure for the synthesis of 2-amino-6-substituted benzothiazoles: [6]
-
Dissolve the appropriately substituted aniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution.
-
Cool the reaction mixture in an ice-cold bath.
-
Add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.
-
After the addition is complete, stir the mixture until the reaction is complete (monitor by TLC).
-
Isolate the product by neutralizing the reaction mixture.
-
The resulting solid can be filtered, washed with water, dried, and recrystallized from ethanol.
Method 2: The Hugerschoff Reaction (from Phenylthiourea)
This classical method involves the oxidative cyclization of an arylthiourea and is known for its high yields.[5]
Procedure for the synthesis of 2-amino-6-chlorobenzothiazole: [1]
-
Preparation of 1-(4-chlorophenyl)thiourea:
-
Synthesize the substituted phenylthiourea from the corresponding substituted aniline.
-
-
Cyclization to 2-Amino-6-chlorobenzothiazole:
-
Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the mixture to below 5 °C in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over 2 hours, maintaining the temperature below 5 °C.
-
After the addition, continue stirring for an additional 3 hours.
-
The separated hydrobromide salt is filtered, washed with acetic acid, and dried.
-
Dissolve the salt in hot water and neutralize with aqueous ammonia solution (25%).
-
The precipitate obtained is filtered, washed with water, dried, and recrystallized to afford the 2-aminobenzothiazole.
-
Mandatory Visualization
References
Technical Support Center: Purification of Crude 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via crystallization and column chromatography.
Crystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | - Solvent is too non-polar or too polar.- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystal formation. | - Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixtures).- Increase Saturation: Concentrate the solution by carefully evaporating some of the solvent.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal if available.- Pre-purification: If significant impurities are suspected, consider a preliminary purification step like a quick filtration through a small plug of silica gel. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Lower the Temperature: Use a solvent with a lower boiling point or cool the solution more slowly.- Solvent System Adjustment: Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution until slight turbidity is observed, then reheat to clarify and cool slowly.- Trituration: Attempt to solidify the oil by stirring it vigorously with a poor solvent (e.g., hexanes) to induce crystallization. |
| Low Recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolution.- Premature crystallization during hot filtration. | - Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.- Mother Liquor Analysis: Concentrate the mother liquor and analyze for the presence of the desired product. If a significant amount is present, a second crop of crystals may be obtained.- Efficient Filtration: Use a pre-heated funnel for hot filtration to prevent the product from crystallizing on the filter paper. |
| Poor Purity | - Inappropriate solvent choice, leading to co-crystallization of impurities.- Crystals were not washed properly after filtration.- Occlusion of impurities within the crystal lattice. | - Solvent Selection: Choose a solvent where the impurities are either very soluble or very insoluble, while the desired compound has a steep solubility curve with temperature.- Washing: Wash the filtered crystals with a small amount of cold, fresh solvent.- Recrystallization: Perform a second recrystallization to improve purity. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Solvent System Optimization: Systematically vary the polarity of the eluent. For benzothiazoles, gradients of ethyl acetate in hexanes or dichloromethane in hexanes are often effective. Adding a small percentage of a more polar solvent like methanol can help elute highly retained compounds.[1]- Reduce Sample Load: Use a larger column or decrease the amount of crude material loaded.- Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred.[2] |
| Compound Tailing | - Interaction of the basic amine with acidic silica gel.- The compound is too polar for the chosen eluent. | - Use of Additives: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the acidic sites on the silica gel.[3]- Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in the eluent system. |
| Compound Irreversibly Sticking to the Column | - Strong interaction with the stationary phase.- Decomposition on silica gel. | - Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[2]- Deactivated Silica: Use silica gel that has been pre-treated with a base like triethylamine.[2]- Test for Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a while to check for degradation. |
| Co-elution of Impurities | - Impurities have very similar polarity to the desired product.- Isomeric impurities are present. | - Shallow Gradient: Use a very slow, shallow gradient to improve the resolution between closely eluting compounds.- Alternative Chromatography Modes: Consider reversed-phase chromatography if the impurities have different hydrophobic characteristics. The trifluoromethoxy group can impart unique retention behavior on fluorinated stationary phases. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Based on the synthesis of the isomeric Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine), the most probable impurities include:
-
Isomeric Aminobenzothiazoles: 5-(Trifluoromethoxy)benzo[d]thiazol-2-amine and 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine, arising from isomeric starting materials.[4][5]
-
Unreacted Starting Materials: Such as 3-(trifluoromethoxy)aniline.
-
Side-Reaction Products: Over-brominated or di-substituted benzothiazoles can form depending on the synthetic route.[4]
-
Oxidation/Dimerization Products: The starting aminothiophenol can undergo oxidation to form disulfide-linked dimers.
Q2: My purified product is a persistent oil. How can I induce it to solidify?
A2: If your compound oils out and resists crystallization, you can try the following:
-
Trituration: Vigorously stir the oil with a non-polar solvent like hexanes or pentane. This can sometimes provide the energy needed for crystal lattice formation.
-
Solvent Removal and Redissolution: Remove all solvent under high vacuum and then attempt to recrystallize from a different solvent system.
-
Seeding: If you have a small amount of solid material, add a tiny crystal to the supersaturated solution to act as a nucleation point.
Q3: The trifluoromethoxy group seems to be causing issues with purification. Are there any specific considerations for this functional group?
A3: The trifluoromethoxy group significantly increases the lipophilicity of the molecule. This can affect its solubility and chromatographic behavior. In column chromatography, it may lead to stronger retention on reversed-phase columns. You might also observe different selectivity on fluorinated stationary phases.
Q4: What is a good starting point for a recrystallization solvent system?
A4: For benzothiazole derivatives, ethanol, isopropanol, or mixtures of ethyl acetate and a non-polar co-solvent like heptane or hexane are often good starting points.[6] It is always best to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific crude product.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Data Presentation
The following tables summarize typical data for the purification of substituted benzothiazol-2-amines.
Table 1: Typical Crystallization Solvents and Observed Outcomes for Benzothiazole Analogs
| Compound Class | Solvent System | Typical Yield (%) | Purity Improvement (Initial → Final) | Reference |
| Substituted 2-Aminobenzothiazoles | Ethanol | 70-85 | 85% → >98% | [7] |
| Isopropanol | 65-80 | 80% → >97% | ||
| Ethyl Acetate / Heptane | 75-90 | 90% → >99% | ||
| Acetonitrile | 60-75 | 88% → >98% |
Table 2: Typical Column Chromatography Conditions for Benzothiazole Analogs
| Stationary Phase | Eluent System (Gradient) | Typical Loading Capacity (g crude/100g silica) | Typical Yield (%) | Purity Improvement (Initial → Final) | Reference |
| Silica Gel | Ethyl Acetate in Hexanes (0-50%) | 1-5 | 60-85 | 85% → >99% | [8][9] |
| Silica Gel with 1% Triethylamine | Dichloromethane in Hexanes (0-100%) | 1-5 | 65-90 | 85% → >99.5% | [3] |
| Neutral Alumina | Methanol in Dichloromethane (0-5%) | 2-7 | 70-90 | 80% → >98% | [2] |
| Reversed-Phase C18 Silica | Acetonitrile in Water (10-100%) | 0.5-2 | 50-80 | 90% → >99% |
Experimental Protocols
Protocol 1: Purification by Crystallization
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4. For this compound, a starting point could be 10-20% ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A typical workflow for the purification of a solid organic compound by crystallization.
Caption: A decision tree to troubleshoot common issues encountered during crystallization.
References
- 1. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability issues of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in DMSO
Welcome to the technical support center for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in DMSO?
While specific stability data for this compound in DMSO is not extensively published, general studies on compound stability in DMSO provide guidance. A significant percentage of compounds remain stable in DMSO for extended periods, particularly when stored at 4°C.[1][2] However, the stability of any specific compound can be influenced by several factors. As a benzothiazole derivative, it's possible for degradation to occur over time, potentially through hydroxylation or other modifications.[3][4][5]
Q2: My compound, dissolved in DMSO, precipitates when I dilute it with an aqueous buffer for my experiment. Why is this happening?
This is a common phenomenon known as "crashing out" and is often observed with hydrophobic compounds.[6][7] While this compound readily dissolves in the polar aprotic solvent DMSO, the addition of an aqueous buffer dramatically increases the solution's polarity. This change in the solvent environment can decrease the compound's solubility, causing it to precipitate.[6]
Q3: What are the primary factors that can affect the stability of my this compound stock solution in DMSO?
Several factors can impact the stability of your compound in DMSO stock:
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Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the degradation of susceptible compounds.[1][8][9]
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Temperature: While many compounds are stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation.[10] Conversely, the freezing point of DMSO is approximately 18.5°C, so precipitation can occur if chilled buffers are used without proper mixing.[6]
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Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture into the DMSO stock and may affect the stability of some compounds.[11][12]
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Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive compounds.[8][9]
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Light: Exposure to UV or ambient light can cause photodegradation of light-sensitive molecules.
Q4: How should I properly store my DMSO stock solution of this compound?
To maximize the shelf-life of your stock solution, follow these guidelines:
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Use Anhydrous DMSO: Start with high-quality, anhydrous DMSO to prepare your stock solution.[6]
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Aliquot: Dispense the stock solution into smaller, single-use aliquots to minimize the number of freeze-thaw cycles and reduce the introduction of water and oxygen.
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Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing.
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Storage Temperature: For long-term storage, -20°C or -80°C is generally recommended. For short-term storage, 4°C can be acceptable for many compounds.[1]
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Protect from Light: Store vials in the dark or use amber-colored vials to protect against light-induced degradation.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution with Aqueous Media
Symptoms:
-
A visible precipitate (cloudiness, crystals, or film) forms immediately upon adding the DMSO stock to your aqueous buffer or cell culture media.[7]
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeded Aqueous Solubility | The final concentration of the compound in the aqueous solution is higher than its solubility limit. | Determine the maximum aqueous solubility of your compound. You may need to lower the final working concentration. |
| Rapid Solvent Exchange | Adding the concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid "solvent shock," leading to precipitation.[7] | Perform a stepwise or serial dilution. Alternatively, use a "reverse dilution" method where the DMSO stock is added dropwise to the vortexing aqueous buffer.[6] |
| Low Temperature of Media | Diluting the compound in cold media can decrease its solubility. | Always use pre-warmed (e.g., 37°C) media or buffer for your dilutions.[7] |
| pH of the Final Solution | The solubility of your compound may be pH-dependent. | Ensure the pH of your final aqueous solution is optimal for your compound's solubility. |
| High Final DMSO Concentration | While less common for precipitation, high DMSO concentrations can be toxic to cells. | Aim for a final DMSO concentration of <0.5% in cell-based assays, though this can be cell-line dependent.[6] |
Issue 2: Suspected Compound Degradation in DMSO Stock
Symptoms:
-
Inconsistent or reduced activity in biological assays over time.
-
Visible changes in the stock solution (e.g., color change).[13]
-
Appearance of new peaks or changes in peak ratios in analytical analyses (e.g., HPLC/LC-MS).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis | The compound is reacting with water that has been absorbed by the DMSO. | Use fresh, anhydrous DMSO for stock preparation. Store aliquots in tightly sealed vials with desiccant. |
| Oxidation | The compound is reacting with atmospheric oxygen. | Prepare stock solutions and aliquot under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal Degradation | The compound is unstable at the storage or handling temperature. | Store stock solutions at -20°C or -80°C. Avoid leaving the stock solution at room temperature for extended periods. |
| Photodegradation | The compound is sensitive to light. | Protect the stock solution from light by using amber vials and storing it in the dark. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in DMSO
This protocol outlines a general method to evaluate the stability of this compound in a DMSO stock solution over time.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution using a suitable analytical method like LC-MS to determine the initial purity and concentration.[8]
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Storage Conditions: Aliquot the remaining stock solution into multiple vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).
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Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
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Sample Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the initial time point. The appearance of new peaks may indicate degradation products.
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Data Comparison: Compare the purity and concentration of the compound across the different time points and storage conditions to identify factors affecting its stability.
Protocol 2: Troubleshooting Precipitation with Serial Dilution
This protocol provides a stepwise method to minimize precipitation when diluting a DMSO stock solution into an aqueous medium.
Methodology:
-
Prepare High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM).[6]
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Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock in pure DMSO (e.g., 10 mM).
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Prepare Final Working Solution: a. Dispense the required volume of your final aqueous buffer or cell culture medium (pre-warmed to 37°C) into a sterile tube. b. While gently vortexing the buffer, add the small volume of your DMSO stock dropwise to the buffer. This "reverse dilution" method ensures rapid dispersal of the DMSO.[6]
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Use Immediately: It is best practice to prepare working solutions fresh and use them as quickly as possible.[6]
Visualizations
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in 2-Aminobenzothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-aminobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in 2-aminobenzothiazole synthesis?
Low yields in 2-aminobenzothiazole synthesis can often be attributed to several key factors:
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Poor Quality of Starting Materials: Purity of reactants is critical. For syntheses starting from 2-aminothiophenol, its high susceptibility to oxidation to form a disulfide dimer is a primary cause of low yield, as the dimer will not participate in the reaction.[1][2] Similarly, impurities in anilines or thioureas can lead to unwanted side reactions.
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Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all crucial. Excessively high temperatures can promote side reactions like sulfonation, while temperatures that are too low may lead to an incomplete reaction.[3]
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Byproduct Formation: A variety of side reactions can occur, which not only consume starting materials but also complicate the purification process, leading to a lower isolated yield.[1]
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Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to ensure all starting material has been consumed.[1]
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Product Loss During Workup and Purification: Each purification step, such as recrystallization or column chromatography, can result in some loss of the final product.[1]
Q2: How can I minimize the formation of colored impurities in my final product?
The presence of colored impurities, often appearing as off-white or yellowish tints, is a common issue.[3] A highly effective purification strategy is to treat the crude product with activated charcoal.[1][3] During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[1][3] Another effective method is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then regenerate the free base if required.[3]
Q3: What is a reliable method for monitoring the progress of my reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent unnecessary heating that could lead to byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-aminobenzothiazole, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of 2-aminothiophenol: This starting material is highly susceptible to oxidation, forming a disulfide dimer that is unreactive.[1][2] | Use freshly purified 2-aminothiophenol and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Incomplete Cyclization of Phenylthiourea: The cyclization step may not have gone to completion.[3] | Optimize reaction time and temperature. Monitor the reaction progress by TLC to ensure completion.[3] | |
| Hydrolysis of Phenylthiourea: The starting material can hydrolyze, particularly under harsh acidic conditions.[3] | Carefully control the addition of acid and the reaction temperature. | |
| Significant Byproduct Formation | Self-condensation of 2-aminothiophenol: This can occur with certain reagents like phosgene or at high temperatures.[1] | Ensure a controlled and slow addition of the cyclizing agent to minimize self-condensation.[1] |
| Sulfonation or Halogenation of the Aromatic Ring: These side reactions can occur, especially at elevated temperatures.[3] | Maintain the reaction temperature within the optimal range and avoid excessive heating.[3] | |
| Difficulty in Product Isolation/Purification | Product is soluble in the reaction solvent: This can make precipitation and collection challenging.[2] | If the product is soluble, consider adding a non-solvent to induce precipitation, such as cold water or hexane.[2] Alternatively, evaporation of the solvent will be necessary.[2] |
| Presence of stubborn colored impurities: These can be difficult to remove by standard recrystallization. | Use activated charcoal during recrystallization or purify via the hydrochloride salt as described in the FAQs.[1][3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea
This protocol is based on the oxidative cyclization of a substituted phenylthiourea.
Materials:
-
p-Chlorophenylthiourea
-
98% Sulfuric acid
-
48% aqueous Hydrobromic acid (HBr)
-
Methanol
-
Acetone
Procedure:
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To a solution of p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes, while maintaining the temperature at 45-50°C.[4]
-
Maintain the mixture at 45-50°C for 1.5 hours, then increase the temperature to 65-70°C for 6 hours.[4]
-
Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.[4]
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Cool the mixture again and filter the precipitated product.[4]
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Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole.[4]
Expected Yield: Approximately 92%.[4]
Protocol 2: Purification of 2-Amino-6-methylbenzothiazole via its Hydrochloride Salt
This protocol is useful for removing colored impurities from the crude product.
Materials:
-
Crude 2-amino-6-methylbenzothiazole
-
Ethanol
-
Activated carbon (e.g., Norit)
-
Hot water
Procedure:
-
Dissolve the crude 2-amino-6-methylbenzothiazole in hot ethanol.[3]
-
Add activated carbon to the hot solution and filter the suspension while hot.[3]
-
Dilute the filtrate with hot water.[3]
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Stir the mixture vigorously and chill it quickly.[3]
-
After 30 minutes, filter the pale yellow granular product and wash it with 30% ethanol.[3]
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The product can be further purified by regeneration from its hydrochloride salt to remove any residual color.[3]
Visualizations
Experimental Workflow for 2-Aminobenzothiazole Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-aminobenzothiazole.
Logical Relationship for Troubleshooting Low Yields
Caption: A decision-making diagram for troubleshooting low yields.
References
Side-product analysis in the synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete reaction of the starting material, 3-(trifluoromethoxy)aniline. 2. Inefficient cyclization of the N-(3-(trifluoromethoxy)phenyl)thiourea intermediate. 3. Degradation of reagents or intermediates. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline and the formation of the thiourea intermediate and the final product. 2. Check Reagent Quality: Ensure the freshness and purity of reagents, especially bromine and potassium thiocyanate. 3. Optimize Reaction Temperature: The reaction to form the thiourea intermediate is often performed at or below room temperature, while the cyclization may require heating. Ensure proper temperature control at each step. |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of isomeric side-products. 2. Unreacted starting materials or intermediates. 3. Bromination of the aromatic ring at undesired positions. | 1. Control Bromination: Add the bromine solution dropwise and at a low temperature to minimize over-bromination or side reactions. 2. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from impurities.[1] 3. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to remove minor impurities. |
| Product is a Dark, Oily Residue | 1. Presence of polymeric byproducts. 2. Excess bromine leading to colored impurities. | 1. Quench Excess Bromine: After the reaction is complete, add a solution of sodium thiosulfate or sodium bisulfite to quench any remaining bromine. 2. Purification: Column chromatography is essential to remove polymeric materials and colored impurities. |
| Difficulty in Isolating the Product | 1. Product may be soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Minimize Aqueous Washing: Use minimal amounts of water for washing during the workup. 2. Brine Wash: Use a saturated sodium chloride (brine) solution to break emulsions during extraction. 3. Back-Extraction: If the product is suspected to be in the aqueous layer, adjust the pH and perform a back-extraction with a suitable organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the reaction of 3-(trifluoromethoxy)aniline with a source of thiocyanate (e.g., potassium thiocyanate) in the presence of a halogenating agent, typically bromine, in a suitable solvent like acetic acid. This proceeds through an N-(3-(trifluoromethoxy)phenyl)thiourea intermediate which then undergoes oxidative cyclization.
Q2: What are the expected major side-products in this synthesis?
A2: Based on the directing effects of the amino and trifluoromethoxy groups on the aniline starting material, several side-products are possible:
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Isomeric Products: The cyclization can potentially lead to the formation of other isomers, such as 6-(trifluoromethoxy)benzo[d]thiazol-2-amine. The directing effects of the meta-positioned trifluoromethoxy group and the ortho, para-directing amino group influence the position of thiocyanation and subsequent cyclization.
-
Di-substituted Products: Over-bromination of the aromatic ring can lead to the formation of brominated derivatives of the final product.
-
Unreacted Intermediates: Incomplete reaction can result in the presence of unreacted 3-(trifluoromethoxy)aniline and the N-(3-(trifluoromethoxy)phenyl)thiourea intermediate in the final product mixture.
-
4-Thiocyanato-3-(trifluoromethoxy)aniline: Direct thiocyanation of the aromatic ring can occur as a competing reaction.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are crucial for structural elucidation and to identify the presence of impurities.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the product and identify any side-products by their mass-to-charge ratio.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of the product and to monitor the progress of the reaction and purification steps.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q4: What purification methods are most effective for this compound?
A4: A two-step purification process is generally recommended:
-
Column Chromatography: This is the most effective method for separating the desired product from isomeric and other significant impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: After column chromatography, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can further enhance the purity of the final product.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric 2-amino-6-trifluoromethoxy-benzothiazole and should be optimized for the target compound.
Materials:
-
3-(Trifluoromethoxy)aniline
-
Potassium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Ethanol
-
Water
-
Aqueous ammonia solution
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into a large volume of water.
-
Cool the aqueous mixture in an ice bath and neutralize it with an aqueous ammonia solution.
-
Collect the resulting precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential reaction pathways leading to the desired product and common side-products.
References
Refinement of analytical protocols for substituted benzothiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted benzothiazoles.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: How do I prepare my substituted benzothiazole sample for HPLC analysis?
A1: For a standard solution, accurately weigh approximately 10 mg of your benzothiazole reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent. To ensure complete dissolution, sonicate the solution for about 5 minutes. For a sample solution, accurately weigh an appropriate amount of your sample and dissolve and dilute it in a volumetric flask with the mobile phase to achieve a target concentration, for example, 100 µg/mL. It is crucial to filter the final solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[1]
Q2: What are the typical starting conditions for developing an HPLC method for substituted benzothiazoles?
A2: A good starting point for a reversed-phase HPLC (RP-HPLC) method for substituted benzothiazoles would be a C18 column (e.g., 4.6 x 150 mm, 5 µm).[1][2] A common mobile phase consists of a mixture of acetonitrile and an aqueous solution of 0.1% phosphoric acid in a 50:50 (v/v) ratio.[1] The flow rate is typically set to 1.0 mL/min, with a column temperature of 30°C and UV detection at a wavelength of 250 nm.[1]
Q3: My HPLC system suitability test is failing. What should I check?
A3: System suitability tests are essential to verify that your HPLC system is operating correctly. If your test fails, first check for leaks in the system, especially around fittings and pump seals. Ensure that the mobile phase is properly degassed, as air bubbles can cause pressure fluctuations and affect retention times.[3][4] Verify that the mobile phase composition is correct and that the components are miscible.[3][4] Finally, check the column's condition; it may need to be cleaned or replaced.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No Peaks | Pump is off or there is no mobile phase flow. | Turn on the pump and ensure there is enough mobile phase in the reservoir.[3] |
| Leak in the system. | Check all fittings for tightness and inspect pump seals for wear.[3] | |
| Detector is off or not set correctly. | Ensure the detector is on and the correct wavelength is set. | |
| Peak Tailing | Wrong mobile phase pH. | The pH of the mobile phase should be at least 1.5 units above or below the pKa of the analyte to ensure it is in a single ionic state.[5] |
| Column contamination or void. | Replace the guard column or the analytical column.[5] | |
| Secondary interactions with silanol groups. | Lower the mobile phase pH to <2.5 to protonate silanol groups or use a column with end-capping.[5] | |
| Shifting Retention Times | Poor column equilibration. | Increase the column equilibration time before injecting the sample.[4] |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing.[4] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[4][5] | |
| Ghost Peaks | Carry-over from a previous injection. | Run a blank injection to confirm carry-over. Clean the injector and syringe.[5] |
| Contaminated mobile phase. | Prepare fresh mobile phase using HPLC-grade solvents.[5] |
Quantitative Data Summary
| Parameter | Value | Reference |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | [1] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Injection Volume | 10 µL | [1] |
| Column Temperature | 30°C | [1] |
| Detection Wavelength | 250 nm | [1] |
| Run Time | 10 minutes | [1] |
Experimental Protocol: HPLC Analysis of Benzothiazole Hydrochloride
This protocol outlines a method for the characterization of Benzothiazole hydrochloride using RP-HPLC with UV detection.[1]
1. Instrumentation and Equipment:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
2. Chromatographic Conditions:
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm
-
Run Time: 10 minutes
3. Reagent and Sample Preparation:
-
Mobile Phase Preparation: To prepare 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix this solution with acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.[1]
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of Benzothiazole hydrochloride reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Sample Solution Preparation (100 µg/mL): Accurately weigh an appropriate amount of the sample containing Benzothiazole hydrochloride and dissolve it in the mobile phase in a volumetric flask to a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
4. System Suitability:
-
Before running the sample set, perform system suitability tests to ensure the HPLC system is performing correctly.[1]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Addressing Metabolic Instability of Benzothiazole Analogs in Liver Microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazole analogs and assessing their metabolic stability in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for my benzothiazole analog?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] It is a critical parameter in drug discovery because it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[1] A compound with low metabolic stability is quickly eliminated from the body, potentially requiring higher or more frequent doses to be effective.[1] Conversely, a compound that is excessively stable might accumulate and lead to toxicity.[1] Therefore, optimizing the metabolic stability of your benzothiazole analog is essential for its development into a safe and effective drug.
Q2: What are the primary in vitro assays to assess the metabolic stability of my benzothiazole compound?
A2: The initial assessment of metabolic stability is typically performed using in vitro systems containing drug-metabolizing enzymes.[1] The most common assays include:
-
Liver Microsomal Stability Assay: This is a high-throughput screening method to evaluate Phase I metabolic stability, which is primarily mediated by cytochrome P450 (CYP) enzymes.[1]
-
Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive view of hepatic clearance by including both Phase I and Phase II metabolism.[1]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways compared to microsomes alone.[1]
Q3: My benzothiazole analog shows high clearance in the liver microsomal stability assay. What are the common metabolic pathways for this class of compounds?
A3: Benzothiazole analogs can undergo several metabolic transformations. Common pathways include:
-
Oxidation: Cytochrome P450 enzymes can introduce hydroxyl groups onto the benzothiazole ring system or its substituents.[2] The unsubstituted phenyl ring is often a metabolic "soft spot".[2]
-
Amide Hydrolysis: If your analog contains an amide linkage, it can be susceptible to hydrolysis, breaking the molecule into smaller fragments.[3]
-
Ring Cleavage: The benzothiazole ring itself can be cleaved, leading to the formation of metabolites such as 2-methylmercaptoaniline and its oxidized forms (sulfinyl and sulfonyl).[4]
-
N-acetylation: Amine metabolites formed from hydrolysis can undergo N-acetylation.[3]
-
Glutathione Conjugation: The parent compound or its metabolites can be conjugated with glutathione, which is a common Phase II detoxification pathway.[3]
Q4: How can I improve the metabolic stability of my benzothiazole analog?
A4: Improving metabolic stability often involves structural modifications to block or slow down metabolic processes.[1] Common strategies include:
-
Blocking "Metabolic Soft Spots": Identify the part of the molecule most susceptible to metabolism and modify it.[1] For example, adding an electron-withdrawing group to an unsubstituted benzene ring can deactivate it towards oxidation.[2]
-
Introducing Halogens: The introduction of fluorine atoms can enhance metabolic stability and binding affinity to target proteins.[5] The substitution pattern of fluorine on both the phenyl ring and the benzothiazole moiety can influence metabolic stability.[6]
-
Bioisosteric Replacement: Replace metabolically labile groups with bioisosteres that are more resistant to metabolism while retaining the desired biological activity.
-
Ring System Modification: In some cases, replacing a ring system with a more electron-deficient heterocycle can significantly lower clearance.[2]
Q5: I am observing high variability between my experimental replicates. What could be the cause?
A5: High variability in a microsomal stability assay can stem from several factors:
-
Pipetting Errors: Inaccurate pipetting, especially of viscous solutions, can lead to inconsistent concentrations. Using calibrated pipettes and reverse pipetting for viscous liquids is recommended.[7]
-
Inconsistent Mixing: Ensure all solutions are thoroughly mixed before and during the experiment.[7]
-
Compound Precipitation: Your benzothiazole analog may have limited solubility in the final incubation mixture. Check for precipitation and adjust solvent concentrations if necessary.[7]
-
Inconsistent Enzyme Activity: Ensure the liver microsomes are properly stored and thawed to maintain consistent enzymatic activity.
Q6: My LC-MS/MS analysis is showing poor sensitivity or peak shape. What troubleshooting steps can I take?
A6: For issues with LC-MS/MS analysis, consider the following:
-
Poor Peak Shape or Retention: This may be due to an inappropriate column chemistry for your hydrophobic benzothiazole analog or an unsuitable mobile phase. A C18 column with a gradient elution using an organic modifier like acetonitrile or methanol is a good starting point. Optimizing the mobile phase pH and composition can also help.[7]
-
Ion Suppression or Enhancement: Co-eluting matrix components from the biological sample or high salt concentrations can interfere with ionization. Adjusting the chromatography to separate the analyte from interfering components or using a stable isotope-labeled internal standard can mitigate these effects.[7]
-
Low Sensitivity: If your analog has poor ionization, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).[7]
Quantitative Data on Metabolic Stability of Benzothiazole Analogs
The following table summarizes in vitro metabolic stability data for a series of benzothiazole-phenyl analogs in human liver microsomes (HLM). The data is presented as the percentage of the parent compound remaining after a 60-minute incubation.
| Compound ID | Structure | % Parent Remaining (60 min) in HLM |
| 7a | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-bromophenyl)sulfonyl)piperidine-4-carboxamide | 25.3 ± 4.5 |
| 7b | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide | 22.7 ± 2.5 |
| 7c | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | 29.7 ± 4.2 |
| 7d | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide | 28.3 ± 3.1 |
| 7e | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | 20.3 ± 2.1 |
| 7f | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | 24.7 ± 3.5 |
| 7g | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-bromo-4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | 30.3 ± 4.0 |
| 7h | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-bromo-5-chlorophenyl)sulfonyl)piperidine-4-carboxamide | 33.7 ± 5.0 |
| 7i | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | 31.3 ± 4.5 |
| 7j | N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-bromo-2,6-dichlorophenyl)sulfonyl)piperidine-4-carboxamide | 35.7 ± 4.7 |
Data adapted from Angelia et al., Prostaglandins Other Lipid Mediat., 2023.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines the key steps for assessing the metabolic stability of a benzothiazole analog using liver microsomes.
1. Reagent Preparation:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of your benzothiazole analog in DMSO.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from 50 donors) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation Procedure:
-
In a 96-well plate, add the liver microsome solution to pre-warmed phosphate buffer.
-
Add the test compound working solution (e.g., diluted from the stock to 1 µM final concentration) to initiate the reaction. The final DMSO concentration should be low (e.g., < 0.25%).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NRS.
3. Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding a quenching solution, such as 3 volumes of ice-cold acetonitrile containing an internal standard.
4. Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).
Visualizations
References
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic profiling of TRPV1 antagonists of the benzothiazole amide series: implications for in vitro genotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of benzothiazole. I. Identification of ring-cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolically stabilized benzothiazoles for imaging of amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure and Performance of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and its derivatives, focusing on their structural confirmation, physicochemical properties, and biological activities. Due to the limited specific experimental data for the 4-(trifluoromethoxy) isomer, this guide leverages data from the well-characterized clinical drug Riluzole, which is the 6-(trifluoromethoxy) positional isomer, and other relevant benzothiazole derivatives to provide a comprehensive comparison.
Structural Confirmation and Physicochemical Properties
The structural confirmation of novel benzothiazole derivatives is crucial for understanding their chemical behavior and biological activity. Standard analytical techniques are employed to elucidate the molecular structure. While specific data for this compound is not extensively published, its existence is confirmed by its CAS number 235101-36-7.[1][2] For comparison, the properties of Riluzole and other related compounds are presented below.
Table 1: Physicochemical Properties of Selected Benzothiazole Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound | ![]() | C8H5F3N2OS | 234.20 | Not Available |
| Riluzole (6-(Trifluoromethoxy)benzo[d]thiazol-2-amine) | ![]() | C8H5F3N2OS | 234.20 | 3.2 |
| 2-Aminobenzothiazole | ![]() | C7H6N2S | 150.20 | 1.6 |
| 6-Chlorobenzo[d]thiazol-2-amine | ![]() | C7H5ClN2S | 184.65 | 2.4 |
Note: LogP values are estimated and can vary based on the calculation method.
Comparative Biological Activity
Benzothiazole derivatives exhibit a wide range of biological activities, including neuroprotective, anticancer, and antimicrobial effects.[3] The introduction of a trifluoromethoxy group can significantly enhance a compound's metabolic stability and cell permeability.[4] A comparative summary of the biological activities of Riluzole and other relevant derivatives is provided below.
Table 2: Comparison of Biological Activity of Benzothiazole Derivatives
| Compound | Primary Biological Activity | Mechanism of Action | IC50/EC50/MIC | Reference |
| Riluzole | Neuroprotective | Inhibition of glutamate release, blockade of voltage-gated sodium channels.[5][6][7] | Varies by assay | [5][6] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Anticancer | Not fully elucidated | GI50 in nanomolar range against breast cancer cell lines | Not Available |
| N,N-disubstituted 2-aminobenzothiazoles | Antibacterial (S. aureus) | Inhibition of an unknown novel target.[8] | MIC = 2.9 µM | [8] |
| Benzothiazole-phenyl analogs | Analgesic | Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[9] | Varies by analog | [9] |
Experimental Protocols
General Synthesis of 2-Aminobenzothiazole Derivatives
A common method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[10]
Protocol:
-
Dissolve the appropriately substituted aniline (e.g., 3-(trifluoromethoxy)aniline for the synthesis of the 4-substituted target compound) in a suitable solvent such as glacial acetic acid.
-
Add a thiocyanate salt (e.g., potassium thiocyanate) to the solution and stir.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Structural Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and structural confirmation of 2-aminobenzothiazole derivatives.
Signaling Pathway of Riluzole's Neuroprotective Action
Caption: Simplified signaling pathway illustrating the neuroprotective mechanism of action of Riluzole.[5][6][7]
References
- 1. 235101-36-7 this compound this compound - CAS Database [chemnet.com]
- 2. 235101-36-7|this compound|BLD Pharm [bldpharm.com]
- 3. libra.article2submit.com [libra.article2submit.com]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. neurology.org [neurology.org]
- 7. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 8. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Biological Activity of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from its close structural analog, Riluzole (6-(Trifluoromethoxy)benzo[d]thiazol-2-amine), and other relevant 2-aminobenzothiazole derivatives to provide a comprehensive overview of its expected biological profile. This document summarizes key performance metrics from various experimental assays and provides detailed protocols for their replication.
I. Comparative Analysis of Biological Activities
The primary therapeutic application of the benzothiazole class of compounds, particularly Riluzole, is in the management of neurodegenerative diseases, most notably amyotrophic lateral sclerosis (ALS).[1] The mechanism of action is believed to be multifactorial, involving the modulation of glutamatergic neurotransmission and inhibition of voltage-gated ion channels.[2][3] Furthermore, emerging research has highlighted the potential of 2-aminobenzothiazole derivatives as anticancer agents.[4][5][6]
Neuroprotective Activity
The neuroprotective effects of Riluzole are attributed to its ability to inhibit glutamate release and block voltage-gated sodium channels.[7][8] These actions help to reduce neuronal hyperexcitability and prevent excitotoxicity, a key factor in the pathology of ALS and other neurodegenerative conditions.
Table 1: Comparative Neuroprotective Activity Data
| Compound | Assay | Target/Cell Line | Endpoint | Result |
| Riluzole | Glutamate Release Assay | Rat Cerebral Cortex Synaptosomes | Inhibition of 4-aminopyridine-evoked glutamate release | Concentration-dependent inhibition[3] |
| Riluzole | Electrically Evoked Neurotransmitter Release | Mouse Neocortical Slices | Inhibition of [3H]-Glutamate release | IC50 = 19.5 μM[9] |
| Riluzole | Voltage-Gated Sodium Channel Blockade | Injured A-type DRG neurons | Inhibition of Persistent Sodium Current (INaP) | IC50 = 4.1 μM[10] |
| Riluzole | Voltage-Gated Sodium Channel Blockade | HEK293 cells expressing hNav1.4 | Tonic Block (0.1 Hz) | IC50 = 13.0 μM[11] |
| Riluzole | Voltage-Gated Sodium Channel Blockade | HEK293 cells expressing hNav1.4 | Phasic Block (10 Hz) | IC50 = 8.0 μM[11] |
| Various 2-aminobenzothiazole derivatives | Anticonvulsant Activity (MES test) | Mice | Median Effective Dose (ED50) | 50.8 - 54.8 mg/kg for potent derivatives[12] |
Anticancer Activity
Several studies have demonstrated the in vitro anticancer activity of 2-aminobenzothiazole derivatives against a range of cancer cell lines.[4][5][6] The proposed mechanisms for their anticancer effects are diverse and may involve the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[5][13]
Table 2: Comparative Anticancer Activity Data (IC50 values in μM)
| Compound Derivative | EAC (Mouse Ehrlich Ascites Carcinoma) | MCF-7 (Human Breast Cancer) | HeLa (Human Cervical Cancer) | A549 (Human Lung Cancer) | HCT116 (Human Colon Cancer) |
| Optically active thiourea derivative (IVe) | 10-24[4] | 15-30[4] | 33-48[4] | - | - |
| Optically active thiourea derivative (IVf) | 10-24[4] | 15-30[4] | 33-48[4] | - | - |
| 2-aminobenzothiazole derivative (OMS5) | - | 61.03[5] | - | 22.13[5] | - |
| 2-aminobenzothiazole derivative (OMS14) | - | 30.11[5] | - | 25.56[5] | - |
| 2-aminobenzothiazole derivative (13) | - | - | - | 9.62[6] | 6.43[6] |
| 2-aminobenzothiazole-TZD derivative (20) | - | 8.27[6] | - | - | 7.44[6] |
II. Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2][15] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[1]
-
Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 1.5 hours at 37°C.[1]
-
Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals.[1]
-
Incubate for 15 minutes with shaking.[1]
-
Measure the absorbance at 492 nm using a microplate reader.[1]
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of reactive oxygen species.
Principle: The assay utilizes a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[16]
Procedure:
-
Prepare a single-cell suspension of approximately 1 x 10^5 cells per sample.[16]
-
Wash the cells with PBS.[16]
-
Resuspend the cell pellets in 200 µL of DCF-DA solution and incubate for 30 minutes at 37°C in the dark.[16]
-
Remove the DCF-DA solution and wash the cells gently with PBS.[16]
-
Add 100 µL of PBS to each well and immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]
Mitochondrial Membrane Potential (MMP) Assay
This protocol assesses changes in mitochondrial membrane potential, an indicator of mitochondrial function and cell health.
Principle: Cationic fluorescent dyes, such as tetramethylrhodamine methyl ester (TMRM), accumulate in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. A decrease in MMP leads to a reduction in the accumulation of the dye and a corresponding decrease in fluorescence intensity.[17][18]
Procedure:
-
Culture cells on glass coverslips.
-
Incubate the cells with TMRM (e.g., 20 nM) in a suitable buffer for 30-45 minutes at room temperature.[19]
-
Image the baseline TMRM fluorescence using a confocal microscope.
-
Apply a mitochondrial uncoupler, such as FCCP (e.g., 1 µM), to induce depolarization of the mitochondrial membrane.[18]
-
Continuously image the TMRM fluorescence to monitor the decrease in intensity, which reflects the change in MMP.[18]
-
Analyze the fluorescence intensity over time to quantify the change in mitochondrial membrane potential.[18]
III. Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its analogs.
Caption: Riluzole's neuroprotective mechanism of action.
Caption: Workflow for the MTT cell viability assay.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective agent riluzole inhibits release of glutamate and aspartate from slices of hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of Persistent Sodium Currents Contributes to the Riluzole-Induced Inhibition of Spontaneous Activity and Oscillations in Injured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
A Comparative Analysis of 4-(Trifluoromethoxy)benzothiazole and 4-(Trifluoromethyl)benzothiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-(Trifluoromethoxy)benzothiazole and 4-(Trifluoromethyl)benzothiazole, two closely related heterocyclic compounds of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The introduction of fluorine-containing substituents, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), can dramatically alter a molecule's physicochemical and biological properties, impacting its lipophilicity, metabolic stability, and target binding affinity.[3] This guide synthesizes available data to offer an objective comparison, supported by experimental protocols and visualizations, to aid researchers in the strategic design of novel therapeutic agents.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of an oxygen atom in the trifluoromethoxy group compared to the direct carbon bond in the trifluoromethyl group results in distinct electronic and steric properties. While specific experimental data for 4-(Trifluoromethoxy)benzothiazole is limited in public literature, we can infer its properties based on well-studied analogs like 4-(trifluoromethoxy)benzoic acid and compare them to the known data for 4-(Trifluoromethyl)benzothiazole and its analogs. The trifluoromethoxy group is generally considered more lipophilic and electron-withdrawing than the trifluoromethyl group.[3]
| Property | 4-(Trifluoromethoxy)benzothiazole (Predicted/Analog-based) | 4-(Trifluoromethyl)benzothiazole |
| Molecular Formula | C8H4F3NOS | C8H4F3NS |
| Molecular Weight | 219.18 g/mol [4] | 203.18 g/mol [5] |
| Lipophilicity (logP) | Higher (Predicted > 3.2)[6] | Lower (Predicted ~ 3.1)[7] |
| pKa (Predicted) | More acidic benzothiazole nitrogen | Less acidic benzothiazole nitrogen |
| Dipole Moment | Higher | Lower |
| Metabolic Stability | Generally higher due to the stability of the O-CF3 bond | Susceptible to metabolic transformation at the benzylic-like position |
Table 1: Comparative physicochemical properties. Data for 4-(Trifluoromethyl)benzothiazole is sourced from available databases[5]. Properties for 4-(Trifluoromethoxy)benzothiazole are predicted or inferred from analogous compounds like 4-(trifluoromethoxy)benzoic acid[6][8] and 4-(trifluoromethyl)benzoic acid[7].
Synthesis and Experimental Protocols
The synthesis of these compounds typically involves the construction of the benzothiazole ring from a corresponding substituted aniline.
General Synthesis Workflow
Caption: General synthetic routes for 4-substituted benzothiazoles.
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles
A general method for synthesizing benzothiazole derivatives involves the reaction of substituted disulfides with triphenylphosphine (PPh3) and an acid catalyst.[9]
-
Starting Material Preparation: Substituted disulfides are prepared from the corresponding 2-aminobenzothiazoles by hydrolysis in refluxing aqueous potassium hydroxide (KOH), followed by air oxidation.
-
Reaction Setup: The substituted disulfide (0.71 mmol), PPh3 (0.185 g, 0.71 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 2 mg) are combined in toluene (20 mL).
-
Reflux: The mixture is heated under reflux for 3 days.
-
Workup: After cooling, the solvent is removed under reduced pressure (in vacuo).
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane, 1:4) to yield the pure benzothiazole.[9]
Comparative Biological Activity
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| 2-Aryl-benzothiazoles with -CF3 substituents | MDA-MB-468 (Breast Cancer) | GI50 | Submicromolar range | [9] |
| 2-Aryl-benzothiazoles with -F, -Cl, -Br substituents | MDA-MB-468 (Breast Cancer) | GI50 | Submicromolar range | [9] |
| Fluorinated Benzothiazoles | General Anticancer | Mechanism | Tubulin Polymerase Inhibition, Kinase Inhibition | [1][10] |
Table 2: Summary of relevant biological activity for trifluoromethyl-substituted benzothiazoles.
The higher lipophilicity and metabolic stability conferred by the -OCF3 group could potentially lead to improved pharmacokinetic profiles and enhanced cellular uptake compared to the -CF3 analog. However, the electronic differences might also alter the mechanism of action or target affinity. For instance, some benzothiazole derivatives exert their effects by binding to the aryl hydrocarbon receptor (AhR), a step that can be influenced by the electronic nature of the substituents.[9]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Simplified AhR signaling pathway for benzothiazole bioactivation.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[11]
-
Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are exposed to various concentrations of the test compounds (e.g., 4-(Trifluoromethyl)benzothiazole derivatives) for a specified period, typically 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of a specific biological function) is determined from the dose-response curve.[9]
Conclusion
The choice between a 4-(Trifluoromethoxy) and a 4-(Trifluoromethyl) substituent on a benzothiazole core represents a critical decision in drug design. The 4-CF3 group is a well-documented substituent that confers potent anticancer activity, likely through bioactivation pathways.[9] In contrast, the 4-OCF3 group, while less explored in this specific context, offers the potential for enhanced lipophilicity and metabolic stability.[3] This may translate to an improved pharmacokinetic profile, but its impact on target engagement and overall efficacy requires direct experimental validation. Researchers should consider the 4-OCF3 analog as a promising candidate for synthesis and evaluation, particularly when seeking to optimize drug-like properties such as metabolic stability and bioavailability. Future head-to-head studies are essential to fully elucidate the subtle yet significant differences these "super-halogen" substituents impart on the benzothiazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. 4-(TRIFLUOROMETHYL)-2(3H)-BENZOTHIAZOLONE CAS#: 100831-20-7 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethoxy)benzoic acid (CAS 330-12-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 11. benchchem.com [benchchem.com]
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine vs other benzothiazole kinase inhibitors
A Comparative Analysis of Benzothiazole-Based Kinase Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its ability to mimic the adenine portion of ATP and compete for binding at the catalytic domain of kinases.[1] This competitive inhibition disrupts critical signaling pathways implicated in various diseases, particularly cancer, making benzothiazole derivatives a fertile ground for the development of novel kinase inhibitors.[1][2] This guide aims to provide a comparative analysis of benzothiazole-based kinase inhibitors.
Initial literature searches for the specific compound 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine did not yield publicly available kinase inhibition data. Therefore, this guide will focus on a selection of well-characterized benzothiazole derivatives with published experimental data to illustrate the therapeutic potential and diverse kinase selectivity of this scaffold. We will compare a selective PI3Kβ inhibitor, a dual CK2/GSK3β inhibitor, and a p38α MAP kinase inhibitor, presenting their inhibitory activities, the experimental methods used for their evaluation, and the signaling pathways they modulate.
Comparative Kinase Inhibition Data
The following table summarizes the in vitro potency (IC50 values) of selected benzothiazole-based kinase inhibitors against their respective targets. Lower IC50 values indicate higher potency.
| Compound Name/Identifier | Target Kinase(s) | IC50 (nM) | Comparator Compound(s) | Comparator IC50 (nM) |
| Compound 11 [3] | PI3Kβ | 2.4 | GDC-0941 (Pictilisib) | 18 |
| PI3Kα | 500 | 3 | ||
| PI3Kγ | 694 | 75 | ||
| PI3Kδ | 369 | 39 | ||
| mTOR | 3677 | 17 | ||
| Compound 1g [4] | CK2 | 1900 | - | - |
| GSK3β | 670 | - | - | |
| Compound 6a [5] | p38α | 10 | - | - |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of inhibitor potency. Below are the protocols for the kinase assays used to generate the data in the table above.
PI3Kβ Inhibition Assay (ADP-Glo™ Lipid Kinase Assay)[3]
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.
-
Materials:
-
Recombinant human PI3Kβ
-
PIP2 (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., Compound 11)
-
-
Procedure:
-
A mixture of the kinase and the substrate is prepared in a buffer solution.
-
The test compound, dissolved in DMSO, is added to the kinase/substrate mixture at various concentrations.
-
The kinase reaction is initiated by adding ATP.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
The luminescence is measured using a plate reader. The amount of ADP formed is calculated based on a standard curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
CK2 and GSK3β Inhibition Assay (Z′-LYTE™ Kinase Assay)[4]
This fluorescence-based assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.
-
Materials:
-
Recombinant human CK2 or GSK3β
-
Z′-LYTE™ Ser/Thr Peptide substrate
-
ATP
-
Z′-LYTE™ Development Reagent
-
Test compounds (e.g., Compound 1g)
-
-
Procedure:
-
The test compounds are serially diluted in a buffer solution.
-
The kinase and the peptide substrate are added to the wells of a microplate containing the diluted compounds.
-
The kinase reaction is started by the addition of ATP.
-
The plate is incubated at room temperature to allow for phosphorylation.
-
The Z′-LYTE™ Development Reagent, containing a site-specific protease that cleaves only the non-phosphorylated peptide, is added.
-
After a further incubation period, the fluorescence is measured at two different wavelengths (excitation and emission).
-
The ratio of the two emission intensities is calculated to determine the percentage of phosphorylation.
-
IC50 values are calculated from the dose-response curves.
-
p38α MAP Kinase Inhibition Assay[5]
Details for the specific assay for compound 6a were not provided in the abstract, but a common method for assessing p38α activity is a radiometric filter-binding assay.
-
General Protocol (Radiometric Assay):
-
The kinase reaction is set up in a buffer containing purified active p38α enzyme, a specific substrate (e.g., myelin basic protein or a synthetic peptide), and the test compound at various concentrations.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped by spotting the mixture onto a phosphocellulose filter paper.
-
The filter paper is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate, which is bound to the filter paper, is quantified using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental procedures can aid in understanding the mechanism and evaluation of these inhibitors.
Caption: The PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, is a common target for benzothiazole inhibitors.
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
Caption: Logical relationship in Structure-Activity Relationship (SAR) studies for developing potent benzothiazole inhibitors.
Conclusion
The benzothiazole scaffold serves as a versatile platform for the design of potent and selective kinase inhibitors. As demonstrated by the examples of a PI3Kβ-selective inhibitor, a dual CK2/GSK3β inhibitor, and a p38α inhibitor, modifications to the core structure allow for the targeting of diverse kinases involved in critical disease pathways. The lack of publicly available data on this compound highlights the ongoing need for comprehensive profiling of novel chemical entities. The methodologies and comparative data presented in this guide offer a framework for the evaluation and prioritization of new benzothiazole derivatives in drug discovery pipelines. Future research should focus on expanding the library of characterized benzothiazole inhibitors and conducting detailed structure-activity relationship studies to unlock the full therapeutic potential of this promising chemical class.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | MDPI [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzothiazole Derivatives in Anticancer Screens
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a cornerstone scaffold in the development of novel anticancer agents.[1] Its derivatives have demonstrated a broad spectrum of potent biological activities, showing efficacy against a multitude of cancer cell lines.[2][3] The versatility of the benzothiazole ring allows for substitutions at various positions, significantly influencing the compound's cytotoxic activity and mechanism of action.[4] This guide provides a comparative analysis of various benzothiazole derivatives, supported by experimental data, to aid researchers in oncology drug discovery.
Quantitative Efficacy Against Cancer Cell Lines
The in vitro cytotoxic activity of benzothiazole derivatives is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from numerous studies are summarized below. These values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower values indicate greater potency.
Table 1: Comparative Anticancer Activity of Various Benzothiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) |
| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57[1] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4[1] | |
| Thiourea Derivatives | N-bis-benzothiazolyl thiocarbamide derivative 3 | U-937 (Leukemia) | 16.23 ± 0.81[1][5] |
| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015[1] |
| 2-hydroxybenzylidene containing semicarbazide 10 | MDA-MB-231 (Breast) | 0.24 - 0.92[1] | |
| Hydrazine Derivatives | Hydrazine based benzothiazole 11 | HeLa (Cervical) | 2.41[5] |
| COS-7 (Kidney Fibroblast) | 4.31[5] | ||
| Benzamide Based Derivatives | Substituted methoxybenzamide benzothiazole 41 | Multiple Cell Lines | 1.1 - 8.8[6] |
| Substituted chloromethylbenzamide benzothiazole 42 | Multiple Cell Lines | 1.1 - 8.8[6] | |
| Pyridine Based Derivatives | Substituted bromopyridine acetamide benzothiazole 29 | SKRB-3 (Breast) | 0.0012[5] |
| SW620 (Colon) | 0.0043[5] | ||
| A549 (Lung) | 0.044[5] | ||
| HepG2 (Liver) | 0.048[5] | ||
| Thiazolidinone Derivatives | Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Breast) | 0.036[5] |
| HEPG2 (Liver) | 0.048[5] | ||
| Indole Based Derivatives | Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024[5] |
| H460 (Lung) | 0.29[5] | ||
| A549 (Lung) | 0.84[5] | ||
| MDA-MB-231 (Breast) | 0.88[5] | ||
| Urea Derivatives | Urea benzothiazole 56 | 60 Cancer Cell Lines | 0.38 (Average GI50)[5] |
| Styryl Derivatives | Nitro-styryl containing benzothiazole 57 | Pancreatic Cancer Cells | 27 ± 0.24[5] |
| Fluorostyryl benzothiazole 58 | Pancreatic Cancer Cells | 35 ± 0.51[5] |
Mechanisms of Anticancer Action
Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes involved in cancer cell proliferation and survival.[2] Key mechanisms include:
-
Inhibition of Kinases: Many benzothiazole derivatives act as inhibitors of various protein kinases, such as tyrosine kinases, which are crucial for cancer cell signaling and growth.[4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2][7]
-
Cell Cycle Arrest: Benzothiazole derivatives have been shown to arrest the cell cycle at different phases (e.g., G2/M phase), thereby preventing cancer cell division and proliferation.[2][7]
-
DNA Interaction: Some derivatives can interact with DNA, leading to DNA damage and subsequent cell death.[2]
-
Tubulin Polymerization Inhibition: Certain benzothiazole compounds can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process essential for cell division.[7]
-
CYP1A1 Induction: Some benzothiazole scaffolds exhibit antitumor activity through the induction of the cytochrome P450 enzyme CYP1A1, which can metabolize the compounds into reactive metabolites that are toxic to cancer cells.[2]
Experimental Protocols
The evaluation of the anticancer properties of benzothiazole derivatives typically involves a series of in vitro assays. A standard experimental workflow is outlined below.
General Experimental Workflow for Anticancer Screening
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
Detailed Methodology: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.
-
MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[1]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[1]
Signaling Pathways
The anticancer activity of many benzothiazole derivatives culminates in the induction of apoptosis. A simplified representation of a common signaling pathway leading to apoptosis is depicted below.
Caption: A simplified signaling pathway for apoptosis induction by benzothiazole derivatives.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies are crucial for optimizing the anticancer activity of benzothiazole derivatives. Key findings from various studies include:
-
The nature and position of substituents on the benzothiazole ring and any appended phenyl rings significantly influence cytotoxic activity.[1][4]
-
The introduction of specific functional groups, such as fluoro and methoxy moieties, can enhance anticancer efficacy.[1]
-
For instance, the incorporation of a fluorine atom at the 7th position of some derivatives has been shown to enhance cytotoxicity.[5][8]
-
The presence of a pyrazole moiety has also been found to significantly enhance antitumor activity.[5][6]
-
In some series, the presence of multiple chlorine atoms in the compound correlated with higher activity.[8]
Conclusion
Benzothiazole derivatives represent a highly promising and versatile class of compounds in the landscape of anticancer drug discovery. The extensive research into their synthesis and biological evaluation has revealed potent activity against a wide array of cancer cell lines, operating through diverse mechanisms of action. The continued exploration of the benzothiazole scaffold, guided by structure-activity relationship studies, holds significant potential for the development of novel and more effective cancer therapies. Further head-to-head comparisons using standardized protocols will be invaluable in identifying the most promising candidates for clinical development.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. flore.unifi.it [flore.unifi.it]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and Structurally Related Neuromodulatory Agents
This guide provides a detailed comparison of the biological activity of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and its structural isomer, Riluzole, along with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their relative performance based on available experimental data.
While specific assay results for this compound are limited in publicly accessible literature, a comprehensive comparison can be drawn from the extensive research on its close analogue, Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine), and other 2-aminobenzothiazole derivatives. The primary mechanism of action for this class of compounds involves the modulation of voltage-gated sodium channels, which plays a crucial role in their neuroprotective and anticonvulsant properties.
Quantitative Data Summary
The following tables summarize the in vitro activity of Riluzole and its analogues on voltage-gated sodium channels, as well as the enzyme inhibitory activity of other relevant 2-aminobenzothiazole derivatives.
Table 1: Inhibition of Voltage-Gated Sodium Channels (hNav1.4) by Riluzole and Analogues
| Compound | Structure | IC50 (µM) at 1 Hz | IC50 (µM) at 10 Hz | Reference |
| Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine) | 36.3 ± 5.4 | 19.5 ± 2.9 | [1] | |
| 6-Trifluoromethyl Analogue | 41.7 ± 6.3 | 21.4 ± 3.2 | [1] | |
| 6-Isopropyl Analogue | 61.7 ± 9.3 | 33.5 ± 5.0 | [1] | |
| 2-Piperazine Analogue of Riluzole | 55.0 ± 8.3 | 25.1 ± 3.8 | [1] |
Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Compound 4f (a benzothiazole derivative) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | [2] |
| Compound 4f (a benzothiazole derivative) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | [2] |
| Tacrine (Reference Inhibitor) | Acetylcholinesterase (AChE) | Not specified in this study | [2] |
| Selegiline (Reference Inhibitor) | Monoamine Oxidase B (MAO-B) | Not specified in this study | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Whole-Cell Patch-Clamp Assay for Sodium Channel Inhibition
This protocol is adapted from studies on Riluzole and its analogues.[1]
Objective: To determine the inhibitory effect of test compounds on voltage-gated sodium channels (e.g., hNav1.4) expressed in a suitable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the target sodium channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH).
-
Test compounds dissolved in DMSO and then diluted in the external solution to final concentrations.
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Culture cells to 70-80% confluency.
-
Harvest cells and plate them onto glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Form a giga-ohm seal between a borosilicate glass pipette filled with the internal solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit sodium currents by depolarizing voltage steps. To assess use-dependent inhibition, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz).
-
Perfuse the cell with the test compound at various concentrations and repeat the voltage-step protocol.
-
Wash out the compound with the external solution to check for reversibility.
-
Analyze the peak inward current amplitude to determine the percentage of inhibition at each concentration and calculate the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard method for screening AChE inhibitors.[4][5]
Objective: To measure the ability of a test compound to inhibit the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine (ATCh) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay Buffer (e.g., phosphate buffer, pH 8.0).
-
Test compounds and a reference inhibitor (e.g., Tacrine).
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or reference inhibitor to the appropriate wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCh substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed time period (endpoint assay).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.
Caption: Inhibition of voltage-gated sodium channels by 2-aminobenzothiazole derivatives.
Caption: Experimental workflow for the AChE inhibition assay.
References
The Impact of Fluorination on the Efficacy of Benzothiazoles: A Comparative Guide
Introduction: Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A common strategy to enhance the therapeutic potential of these compounds is the introduction of fluorine atoms into their structure. Fluorine's unique properties, such as its high electronegativity, small size, and ability to increase metabolic stability and binding affinity, make it a valuable tool in drug design.[3][4] This guide provides a comparative analysis of fluorinated and non-fluorinated benzothiazoles, supported by experimental data, to elucidate the effects of fluorination on their biological efficacy.
Efficacy Comparison: Fluorinated vs. Non-Fluorinated Benzothiazoles
The incorporation of fluorine into the benzothiazole scaffold has been shown to significantly modulate its biological activity. The position and number of fluorine substituents can have a profound impact on the compound's potency and selectivity.[5][6]
Anticancer Activity
Fluorination has been a particularly successful strategy in enhancing the anticancer properties of benzothiazoles. Studies have consistently demonstrated that fluorinated derivatives can exhibit superior cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts.[6][7]
Table 1: Comparison of In Vitro Anticancer Activity of Fluorinated and Non-Fluorinated Benzothiazole Derivatives
| Compound | Structure | Cell Line | GI₅₀ (µM) | Reference |
| Non-Fluorinated | ||||
| 2-(4-Aminophenyl)benzothiazole | Non-fluorinated parent compound | MCF-7 (Breast) | >10 | [7] |
| MDA-MB-468 (Breast) | >10 | [7] | ||
| Fluorinated | ||||
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Fluorine at position 5 | MCF-7 (Breast) | <0.001 | [7] |
| MDA-MB-468 (Breast) | <0.001 | [7] | ||
| 3-(5-Fluorobenzo[d]thiazol-2-yl)phenol | Fluorine at position 5 | MCF-7 (Breast) | 0.57 | [8] |
| 4-(5-Fluorobenzo[d]thiazol-2-yl)phenol | Fluorine at position 5 | MCF-7 (Breast) | 0.4 | [8] |
GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.
Antimicrobial Activity
The influence of fluorination extends to the antimicrobial activity of benzothiazoles. While comprehensive comparative data is less abundant than in anticancer studies, the general consensus is that the electron-withdrawing nature of fluorine can enhance antimicrobial potency.[9]
Key Signaling Pathways Affected by Benzothiazoles
Benzothiazole derivatives exert their biological effects by modulating various cellular signaling pathways. The introduction of fluorine can enhance the interaction with key proteins in these pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers. Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing this pathway.[10]
Caption: Inhibition of the PI3K/AKT signaling pathway by fluorinated benzothiazoles.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor progression. Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[11]
Caption: Inhibition of the STAT3 signaling pathway by fluorinated benzothiazoles.
Experimental Protocols
The following are summaries of common experimental protocols used to evaluate the efficacy of benzothiazole derivatives.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
Experimental Workflow:
Caption: Workflow for a typical MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated and non-fluorinated benzothiazole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The GI₅₀ or IC₅₀ values are then calculated.[12]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the effect of benzothiazole derivatives on protein expression levels in signaling pathways.
Methodology:
-
Protein Extraction: Cells are treated with the benzothiazole compounds, and then total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated AKT or total STAT3).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured.[13]
Conclusion
The strategic incorporation of fluorine into the benzothiazole scaffold is a powerful and effective method for enhancing its therapeutic efficacy, particularly in the context of anticancer drug discovery. The data consistently demonstrates that fluorinated benzothiazoles can exhibit significantly greater potency than their non-fluorinated analogs. This is often attributed to improved metabolic stability, increased binding affinity to target proteins, and altered electronic properties that favor biological interactions. The ability of these compounds to modulate key signaling pathways, such as the PI3K/AKT and STAT3 pathways, underscores their potential as targeted therapeutic agents. Further research focusing on the structure-activity relationships of fluorinated benzothiazoles will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. tandfonline.com [tandfonline.com]
- 9. jchr.org [jchr.org]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
A Comparative Analysis of In Silico and In Vitro Efficacy of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzothiazole derivatives have emerged as a prominent scaffold, demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of the in silico and in vitro activities of compounds structurally related to 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, a molecule of significant interest. Due to the limited direct studies on this specific compound, this report focuses on its close analog, 2-amino-6-trifluoromethoxy benzothiazole, and the broader class of benzothiazole derivatives. The following sections detail the computational predictions and laboratory-validated activities of these compounds, offering insights into their therapeutic potential and mechanisms of action.
Quantitative Data Summary
The following tables summarize the in silico molecular docking scores and in vitro biological activities of various benzothiazole derivatives against different protein targets and cell lines. This data provides a clear comparison of the binding affinities and potencies of the studied compounds.
Table 1: In Silico Molecular Docking Data of Benzothiazole Derivatives
| Target Protein (PDB ID) | Benzothiazole Derivative | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| HER2 | Compound 2 | -10.4 | - | - |
| HER2 | Compound 3 | -9.9 | - | - |
| p56lck (1QPC) | Compound 1 | Identified as competitive inhibitor | Dasatinib | - |
| VEGFR-2 | Compound 7 | -173.88 (MolDock) | Sorafenib | -156.35 (MolDock) |
Table 2: In Vitro Anticancer Activity of Benzothiazole Derivatives
| Compound/Derivative Name | Cancer Cell Line | Assay Type | IC50 (µM) |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | MTT | 0.0012[1] |
| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | MTT | 0.0043[1] |
| Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | MTT | 0.044[1] |
| 2-substituted benzothiazole derivative A | HepG2 (Hepatocellular Carcinoma) | MTT | 56.98 (24h), 38.54 (48h)[2][3] |
| 2-substituted benzothiazole derivative B | HepG2 (Hepatocellular Carcinoma) | MTT | 59.17 (24h), 29.63 (48h)[2][3] |
| Benzothiazole derivative 4a | PANC-1 (Pancreatic) | MTT | 27±0.24[4] |
| Benzothiazole derivative 4b | PANC-1 (Pancreatic) | MTT | 35±0.51[4] |
| Gemcitabine (Reference) | PANC-1 (Pancreatic) | MTT | 52±0.72[4] |
Table 3: In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound | Target | Assay | Activity |
| 2-amino-6-trifluoromethoxy benzothiazole schiff bases | COX-2, JNK, TNF-α, NF-kB | Immunohistochemistry | Reduced expression[5] |
| Benzothiazole derivative 8h | - | Carrageenan-induced paw edema | 57.35% inhibition[6] |
| Indomethacin (Reference) | - | Carrageenan-induced paw edema | - |
Experimental Protocols
Detailed methodologies for the key in silico and in vitro experiments are provided below to ensure reproducibility and facilitate further research.
In Silico Molecular Docking Protocol
Molecular docking studies are crucial for predicting the binding affinity and interaction of a ligand with its target protein.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., HER2, COX-2) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed, and polar hydrogens are added to the protein structure.
-
The 3D structures of the benzothiazole derivatives are sketched using molecular modeling software and optimized for energy minimization.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein.
-
Docking is performed using software such as AutoDock or Molegro Virtual Docker.[7] The software explores possible binding conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose based on the docking score and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
-
In Vitro Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells.[8]
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: Cells are treated with serial dilutions of the benzothiazole compounds and incubated for 48-72 hours.[1]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to control cells, and the IC50 value is determined.[1][8]
-
2. LDH Assay for Cytotoxicity
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After treatment, the plate is centrifuged, and the cell culture supernatant is collected.[8]
-
LDH Reaction: The supernatant is transferred to a new plate, and the LDH reaction mixture is added.[8]
-
Incubation: The plate is incubated in the dark at room temperature.[8]
-
Absorbance Measurement: Absorbance is measured at the recommended wavelength.[8]
-
Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control of completely lysed cells.[8]
-
3. Apoptosis Detection by Flow Cytometry
This technique is used to quantify the percentage of cells undergoing apoptosis.
-
Protocol:
-
Cell Treatment: Cells are treated with the test compounds.[8]
-
Cell Harvesting: Both adherent and floating cells are harvested and washed with cold PBS.[8]
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[1]
-
Incubation: The cells are incubated in the dark.[8]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[1][8]
-
4. ELISA for Inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of inflammatory markers such as IL-6 and TNF-α.
-
Protocol:
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of benzothiazole derivatives.
Caption: The HER2 signaling pathway, which promotes cell proliferation and survival.[10][11][12][13][14]
Caption: The COX inflammatory pathway, showing the roles of COX-1 and COX-2.[15][16][17][18][19]
Caption: A general experimental workflow for the development of benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 16. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 19. Cyclooxygenase - Wikipedia [en.wikipedia.org]
Benchmarking 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole) Against Standard-of-Care in Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, known clinically as Riluzole, against other standard-of-care treatments for Amyotrophic Lateral Sclerosis (ALS). Riluzole, while being a cornerstone of ALS therapy for over two decades, is continuously evaluated against emerging therapeutic options.[1] This document summarizes key performance data from preclinical and clinical studies, details relevant experimental protocols, and visualizes complex biological and procedural information to aid in research and development efforts.
Executive Summary
Riluzole is an established neuroprotective agent that has demonstrated a modest but significant impact on slowing the progression of ALS.[1][2][3] Its primary mechanism is believed to involve the modulation of glutamate neurotransmission and the stabilization of voltage-gated sodium channels.[4] This guide compares its efficacy and safety profile with more recently approved treatments, namely Edaravone and Tofersen, which target different aspects of ALS pathology. While Riluzole offers a survival benefit of several months, newer agents have shown effects on functional decline and specific genetic subtypes of the disease.[2][5][6] The following sections provide detailed data and methodologies to facilitate a thorough comparative analysis.
Comparative Efficacy of Approved ALS Therapies
The following table summarizes the primary efficacy outcomes for Riluzole, Edaravone, and Tofersen based on pivotal clinical trial data and real-world evidence.
| Therapeutic Agent | Mechanism of Action | Primary Efficacy Endpoint(s) | Key Efficacy Results |
| Riluzole | Glutamate release inhibitor, voltage-gated sodium channel blocker | Survival | - Modest increase in median survival of 2-3 months in original clinical trials.[2][3] - Real-world evidence suggests a more substantial median survival benefit of 6 to 19 months.[2][3] - A dose-ranging study showed a 35% reduction in mortality at a dose of 100 mg/day.[7][8] |
| Edaravone | Antioxidant, free radical scavenger | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score | - Slowed the decline in ALSFRS-R scores by 33% compared to placebo over 24 weeks in a pivotal trial (a difference of 2.49 points).[9][10] - Post-hoc analyses have shown a reduction in ALSFRS-R score loss in patients with both preserved and reduced forced vital capacity.[5] |
| Tofersen | Antisense oligonucleotide targeting SOD1 mRNA | Change in plasma neurofilament light chain (NfL) levels (surrogate marker) | - Approved under an accelerated pathway based on a reduction in plasma NfL.[11] - Early initiation of treatment slowed the decline in clinical function, respiratory function, and muscle strength over 12 months.[12][13] - Long-term data show a slower decline in ALSFRS-R scores (-9.9 points with early initiation vs. -13.5 with delayed initiation).[14] |
Comparative Safety and Tolerability
This table outlines the most common adverse events associated with each of the standard-of-care therapies for ALS.
| Therapeutic Agent | Common Adverse Events (≥10% and more frequent than placebo) | Serious Adverse Events of Note |
| Riluzole | Asthenia, nausea, dizziness, decreased lung function, abdominal pain. | - Reversible hepatotoxicity (elevated liver enzymes).[3][4] |
| Edaravone | Contusion (bruising) (15%), gait disturbance (13%), headache (10%).[15][16] | - Hypersensitivity reactions, including anaphylaxis.[15][16] - Allergic reactions to sodium bisulfite, an ingredient in the formulation.[15][16][17] |
| Tofersen | Pain (procedural, back, extremity), fatigue, arthralgia (joint pain), increased cerebrospinal fluid (CSF) white blood cells, myalgia (muscle pain).[11] | - Myelitis (spinal cord inflammation), radiculitis, papilledema (optic disc swelling), elevated intracranial pressure, and aseptic meningitis.[11][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of key experimental protocols relevant to the benchmarking of ALS therapies.
Preclinical Evaluation in SOD1-G93A Mouse Model
The SOD1-G93A transgenic mouse is a widely used animal model that recapitulates key features of ALS, including progressive motor neuron loss and paralysis.[20][21]
-
Objective: To assess the efficacy of a test compound on disease onset, progression, and survival.
-
Methodology:
-
Animal Model: SOD1-G93A transgenic mice and non-transgenic littermates as controls.[22]
-
Treatment Administration: The test compound is administered at a predetermined dose and frequency, typically starting before or at the onset of symptoms (around 8-12 weeks of age).[20]
-
Endpoint Monitoring:
-
Motor Function: Assessed weekly using tests such as the rotarod performance (measuring latency to fall) and grip strength.[22][23]
-
Disease Onset: Defined as the age at which peak body weight is lost or a specific motor deficit is first observed.
-
Survival: Monitored until the humane endpoint, typically defined by the inability of the mouse to right itself within 30 seconds.[20]
-
-
Histological Analysis: Spinal cord tissue is collected post-mortem to quantify motor neuron loss and assess markers of neuroinflammation (e.g., astrocyte and microglia activation).[22]
-
In Vitro Glutamate Excitotoxicity Assay
This assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced cell death, a key pathological mechanism in ALS.[24][25][26]
-
Objective: To determine if a test compound can protect neurons from excitotoxicity.
-
Methodology:
-
Cell Culture: Primary cortical neurons or human iPSC-derived neurons are cultured in 96-well plates.[26][27]
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound for a specified period (e.g., 24 hours).[24][25]
-
Glutamate Challenge: A toxic concentration of L-glutamate is added to the culture medium to induce excitotoxicity.[24][27]
-
Viability Assessment: After an incubation period (e.g., 24-48 hours), cell viability is measured using assays such as:[27]
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.
-
Clinical Trial Design for ALS Therapeutics
The design of clinical trials in ALS is guided by regulatory agencies like the FDA to ensure the robust evaluation of new therapies.[28][29][30][31][32]
-
Objective: To assess the safety and efficacy of an investigational drug for the treatment of ALS.
-
Methodology:
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.[29] The FDA encourages designs that minimize placebo exposure, such as time-to-event trials or adaptive designs.[29][32]
-
Patient Population: Inclusion criteria often specify a diagnosis of definite or probable ALS, a certain disease duration, and a baseline level of respiratory function (e.g., % predicted forced vital capacity).[10] The FDA recommends broader inclusion criteria to accelerate drug development.[28][29]
-
Efficacy Endpoints:
-
Primary: Often the change from baseline in the ALSFRS-R total score over a defined period (e.g., 24-48 weeks).[10] Survival (time to death or tracheostomy) is also a key primary endpoint.
-
Secondary: May include measures of respiratory function (slow vital capacity), muscle strength (hand-held dynamometry), and quality of life.
-
-
Biomarkers: Exploratory biomarkers, such as plasma neurofilament light chain (NfL), are increasingly incorporated to provide evidence of target engagement and neurodegeneration.[32]
-
Statistical Analysis: The primary analysis is typically performed on the intent-to-treat population, with statistical methods appropriate for longitudinal data.
-
Visualizations: Pathways and Processes
The following diagrams, rendered using Graphviz, illustrate key concepts in ALS therapeutics and clinical development.
Caption: Mechanism of action for Riluzole in mitigating glutamate-mediated excitotoxicity.
Caption: Generalized workflow for a randomized controlled clinical trial in ALS.
Caption: Key pathogenic mechanisms in ALS and the targets of current standard-of-care drugs.
References
- 1. sciencebasedmedicine.org [sciencebasedmedicine.org]
- 2. Review of evidence suggests Riluzole treatment may lead to extended survival - MND Research Blog [mndresearch.blog]
- 3. Frontiers | Riluzole use in presence of contraindications in adults affected by amyotrophic lateral sclerosis and its off-label use in other motor neuron diseases: Findings from an Italian multicentre study (the CAESAR project) [frontiersin.org]
- 4. Safety and Efficacy of Riluzole in Acute Spinal Cord Injury Study (RISCIS): A Multi-Center, Randomized, Placebo-Controlled, Double-Blinded Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Journal of the American Medical Association (JAMA) Neurology Publishes Long Term Results from the QALSODY Phase 3 VALOR Study and its Open-Label Extension in SOD1-ALS | Biogen [investors.biogen.com]
- 7. Stage at which riluzole treatment prolongs survival in patients with amyotrophic lateral sclerosis: a retrospective analysis of data from a dose-ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stage at which riluzole treatment prolongs survival in patients with amyotrophic lateral sclerosis: a retrospective analysis of data from a dose-ranging study. [themednet.org]
- 9. Edaravone Treatment for Amyotrophic Lateral Sclerosis Real-World Study Results Similar to Pivotal Trials - - Practical Neurology [practicalneurology.com]
- 10. Pivotal Trial Efficacy Data | RADICAVA ORS® (edaravone) [radicavahcp.com]
- 11. Safety and Adverse Events | QALSODY® (tofersen) [qalsodyhcp.com]
- 12. alsnewstoday.com [alsnewstoday.com]
- 13. als.eu [als.eu]
- 14. Long-Term Tofersen Shows Benefit in SOD1-Mutated ALS | Conexiant [conexiant.com]
- 15. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Edaravone Injection (Radicava) | Clinician.com [clinician.com]
- 17. Edaravone (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 18. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
- 21. SOD1-G93A (hybrid) (G1H) | ALZFORUM [alzforum.org]
- 22. scantox.com [scantox.com]
- 23. researchgate.net [researchgate.net]
- 24. innoprot.com [innoprot.com]
- 25. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 26. neuroproof.com [neuroproof.com]
- 27. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 28. Blog: FDA Issues Guidance Document for ALS Clinical Trials | ALS TDI [als.net]
- 29. FDA Finalizes Guidance on Developing Drugs for Patients with Amyotrophic Lateral Sclerosis (ALS) [thefdalawblog.com]
- 30. fda.complianceexpert.com [fda.complianceexpert.com]
- 31. Amyotrophic Lateral Sclerosis: Developing Drugs for Treatment Guidance for Industry | FDA [fda.gov]
- 32. FDA Finalizes ALS Drug Development Guidance | RAPS [raps.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine was not publicly available at the time of this publication. The following procedures are based on general best practices for the disposal of hazardous laboratory chemical waste and information from SDSs of structurally similar compounds, such as halogenated aromatic amines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before proceeding with any disposal.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is essential to handle the chemical with appropriate safety measures. Given its structure as a halogenated aromatic amine, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.[1][2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4]
-
Body Protection: A lab coat, long pants, and closed-toe shoes.[2]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2][5]
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the first steps in the disposal process.
-
Waste Classification: Treat this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves, and empty containers) as hazardous chemical waste.[6][7]
-
Segregation: Collect this waste in a designated container, separate from other waste streams. Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6][8][9] Halogenated and non-halogenated solvent wastes should also be kept separate.[10]
Waste Collection and Containerization
The selection and labeling of waste containers are critical for safe storage and disposal.
-
Container Requirements:
-
Use a container that is chemically compatible with the waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.[11][12]
-
The container must be in good condition, with no leaks or cracks, and have a tightly fitting screw cap.[13][14]
-
Do not use beakers, flasks, or other labware with stoppers or parafilm for waste accumulation.[11][12]
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste."[8][13]
-
Clearly list all chemical constituents and their approximate percentages.[14]
-
Indicate the accumulation start date (the date the first drop of waste is added).[13]
-
Include the name of the principal investigator and the laboratory location.[14]
-
Quantitative Guidelines for Hazardous Waste Storage
| Parameter | Guideline |
| Container Fill Level | Do not fill beyond 90% capacity to allow for vapor expansion and prevent spills.[15] Leave at least two inches of headspace for containers larger than a quart.[13] |
| Storage Limit in Lab | Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[6] |
| Satellite Accumulation Area (SAA) Storage Time | Partially filled containers may remain for up to one year. Full containers must be removed within three days.[8] |
Detailed Disposal Protocol
Follow this step-by-step protocol for the safe disposal of this compound.
Experimental Protocol for Disposal:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste handling inside a certified chemical fume hood.
-
-
Waste Collection:
-
For solid waste (unused chemical, contaminated solids), carefully place it into the designated hazardous waste container.
-
For solutions containing the compound, pour the liquid waste into the designated liquid hazardous waste container using a funnel to prevent spillage.[15]
-
Keep the waste container closed at all times except when adding waste.[6][13]
-
-
Container Rinsing:
-
For empty containers that held this compound, they must be properly rinsed.
-
The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[6]
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[6]
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste or recycling, in accordance with institutional policy.[6][14]
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]
-
Ensure the SAA is in a cool, dry, and well-ventilated location, away from heat or ignition sources.
-
Use secondary containment (e.g., a tub or basin) for liquid waste containers to contain any potential leaks.[13][16]
-
-
Arranging for Pickup:
-
Once the waste container is full or nearing the storage time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal service.[10]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.
-
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Minor Spills (<1 Liter and Low Hazard):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, confine the spill with absorbent materials (e.g., vermiculite, sand, or commercial spill pads).[17][18]
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the absorbed material using a scoop and place it in a sealed, labeled container for hazardous waste disposal.[17][19]
-
Clean the spill area with soap and water.
-
Report the incident to your supervisor.[20]
-
-
Major Spills (>1 Liter or High Hazard):
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hsa.ie [hsa.ie]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 12. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 13. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 14. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
- 15. ethz.ch [ethz.ch]
- 16. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 17. Chemical Spill Response [augusta.edu]
- 18. westlab.com [westlab.com]
- 19. ehs.wisc.edu [ehs.wisc.edu]
- 20. cmu.edu [cmu.edu]
Personal protective equipment for handling 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
This document provides crucial safety and logistical information for the handling and disposal of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
To ensure personal safety while handling this compound, the following personal protective equipment is mandatory. This is based on the safety data sheet which indicates the substance can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
| PPE Category | Specific Requirement |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side-shields, or chemical safety goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved shirts, and long pants to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
Experimental Workflow for Safe Handling
Caption: A workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Structure of 6-Chlorobenzo[d]thiazol-2-amine](https://via.placeholder.com/150x100.png?text=Structure+of+6-Chlorobenzo[d]thiazol-2-amine)
